Lotamilast
Description
LOTAMILAST is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTFKAOFCSOZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947620-48-6 | |
| Record name | Lotamilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-6005 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOTAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lotamilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotamilast (also known as E6005 and RVT-501) is a novel, topically administered, selective phosphodiesterase-4 (PDE4) inhibitor investigated for the treatment of atopic dermatitis (AD). As a small molecule, this compound offers the potential to modulate the inflammatory cascade within skin cells, providing a non-steroidal therapeutic option for a prevalent and chronic inflammatory skin condition. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical trials, demonstrating its anti-inflammatory and antipruritic properties.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme highly expressed in immune and inflammatory cells. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in the regulation of inflammatory responses.
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. The key steps in this pathway are:
-
Inhibition of PDE4: this compound binds to the active site of the PDE4 enzyme, preventing the breakdown of cAMP to AMP.
-
Increased Intracellular cAMP: The inhibition of PDE4 results in higher levels of cAMP within inflammatory cells.
-
Activation of PKA and Epac: Elevated cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Modulation of Inflammatory Response: This activation leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-13, and interferon-gamma (IFN-γ). It also promotes the synthesis of the anti-inflammatory cytokine IL-10.
Preclinical Studies
In preclinical mouse models of atopic dermatitis, topical application of this compound demonstrated significant antipruritic effects by reducing scratching behaviors. These effects were correlated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-4 in skin lesions[1]. Studies using ¹⁴C-labeled this compound in mice showed rapid clearance from the blood and low distribution to the brain, suggesting a low potential for systemic side effects like emesis, which has been a limiting factor for other PDE4 inhibitors.
Clinical Efficacy
The clinical development of this compound has primarily focused on its use in patients with atopic dermatitis.
A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study was conducted in 40 adult male patients with atopic dermatitis. Patients were treated for 10 days with this compound ointment at concentrations of 0.01%, 0.03%, 0.1%, or 0.2%, or with a vehicle ointment.
Experimental Protocol:
-
Study Design: Randomized, investigator-blinded, vehicle-controlled, parallel-group, multiple ascending dose.
-
Participants: 40 adult male patients with atopic dermatitis with typical lesions on their posterior trunk.
-
Intervention: Twice-daily application of this compound ointment (0.01%, 0.03%, 0.1%, or 0.2%) or vehicle to target lesions for 10 days.
-
Primary Endpoint: Change in targeted lesion severity score.
Results: this compound demonstrated a concentration-dependent reduction in targeted lesion severity scores. The 0.2% concentration showed a statistically significant improvement compared to the vehicle.
| Treatment Group | Mean Percent Change in Lesion Severity Score | p-value |
| This compound 0.2% | -54.30% | 0.007 |
| Vehicle | Not reported | - |
A randomized, vehicle-controlled, multicenter clinical trial was conducted in 78 Japanese adult patients with atopic dermatitis to evaluate the safety and efficacy of 0.2% this compound ointment.
Experimental Protocol:
-
Study Design: Randomized, vehicle-controlled, multicenter trial with a 4-week randomization phase followed by an 8-week extension phase.
-
Participants: 78 adult Japanese patients with atopic dermatitis.
-
Intervention: Twice-daily application of 0.2% this compound ointment or vehicle for 4 weeks. In the extension phase, all patients who completed the initial phase received 0.2% this compound ointment for an additional 8 weeks.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Eczema Area and Severity Index (EASI), Severity Scoring of Atopic Dermatitis (SCORAD)-objective, SCORAD-C (visual analog scales for pruritus and sleep loss), and itch Behavioral Rating Scale.
Results: After 4 weeks of treatment, there were trends toward improvement in the this compound group compared to the vehicle group for EASI, SCORAD-objective, SCORAD-C, and itch scores, although these differences were not statistically significant[2]. However, in the 8-week extension study where all patients received this compound, significant improvements from baseline were observed at 12 weeks.
| Efficacy Endpoint | Result at 4 Weeks (this compound vs. Vehicle) | p-value (at 4 weeks) | Result at 12 Weeks (from baseline) | p-value (at 12 weeks) |
| EASI Score | Trend toward improvement | Not statistically significant | Significant reduction | 0.030 |
| SCORAD-objective | Trend toward improvement | Not statistically significant | Significant reduction | <0.001 |
| SCORAD-C | Trend toward improvement | Not statistically significant | Significant reduction | 0.038 |
In a study involving pediatric patients with atopic dermatitis, a greater, though not statistically significant, decrease in severity score was observed in the this compound-treated group compared to the vehicle group (-45.94% vs. -32.26%)[3].
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by minimal systemic exposure following topical administration, which is a desirable feature for a topically applied drug to minimize potential systemic adverse effects.
Absorption and Distribution
Clinical studies have consistently shown that plasma concentrations of the parent drug, this compound, are undetectable following topical application in patients with atopic dermatitis[2]. This suggests very low transdermal absorption of the active compound.
However, a major metabolite, designated as M11, has been detected in the plasma of some patients. In a study involving 72 subjects, the M11 metabolite was detected in 62 out of 221 plasma samples[4]. The detection of this metabolite was found to be significantly associated with the SCORAD-A (Scoring Atopic Dermatitis - Area) score prior to treatment (p = 0.003), indicating that a larger area of eczematous skin is correlated with a higher likelihood of systemic absorption[4].
Due to the very low to undetectable plasma concentrations of this compound and its metabolite, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been fully characterized in published literature.
Metabolism and Excretion
The primary route of metabolism for this compound that leads to systemic exposure appears to be through the formation of the M11 metabolite. The specific metabolic pathways and excretion routes have not been detailed in the available literature.
Safety and Tolerability
Topical this compound has been generally well-tolerated in clinical trials. In a 12-week study, the safety profile was similar to that of the vehicle control, with no deaths or serious adverse events reported[2]. The detection of the M11 metabolite in plasma was not clearly associated with an increased incidence of adverse events[4].
Conclusion
This compound is a selective PDE4 inhibitor that has demonstrated anti-inflammatory and antipruritic effects in both preclinical and clinical studies for atopic dermatitis. Its mechanism of action, centered on increasing intracellular cAMP levels, is well-established for this class of drugs. Clinical trials have shown trends toward efficacy with the 0.2% ointment, with significant improvements observed in longer-term use. A key feature of this compound is its favorable pharmacokinetic profile, characterized by minimal systemic exposure after topical application. While the parent compound is not detected in plasma, a major metabolite (M11) can be found in some patients, particularly those with a larger area of affected skin. This limited systemic absorption contributes to its good safety and tolerability profile. Further research is needed to fully elucidate the complete pharmacokinetic parameters and to confirm its efficacy and safety in larger, more diverse patient populations, including pediatric and adolescent patients.
References
- 1. Safety and efficacy of topical E6005, a phosphodiesterase 4 inhibitor, in Japanese adult patients with atopic dermatitis: results of a randomized, vehicle-controlled, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Integrative network analysis suggests prioritised drugs for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lotamilast on Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotamilast (also known as E6005 and RVT-501) is a potent and selective small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This guide provides an in-depth technical overview of the effect of this compound on cAMP levels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Mechanism of Action: The Role of cAMP
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. In inflammatory cells, PDE4 is the predominant enzyme responsible for hydrolyzing cAMP into its inactive form, 5'-AMP. By blocking this degradation, this compound effectively increases the intracellular concentration of cAMP.
Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators, forming the basis of this compound's therapeutic effects in inflammatory conditions such as atopic dermatitis.
Quantitative Analysis of this compound's Effect on cAMP and Related Pathways
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data regarding its inhibitory activity and downstream effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell/Enzyme Source |
| Phosphodiesterase 4 (PDE4) | 2.8 nM | Human PDE4 enzyme |
| IL-2 Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |
| IL-4 Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |
| IFN-γ Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |
| TNF-α Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |
| IL-12 Production | 0.49 nM | Lipopolysaccharide-stimulated Human Monocytes |
| TNF-α Production | 0.79 nM | Lipopolysaccharide-stimulated Human Monocytes |
| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] |
Table 2: In Vivo Effect of this compound on Cutaneous cAMP Levels
| Animal Model | Condition | Treatment | Effect on cAMP |
| Mice with Chronic Dermatitis | Decreased cutaneous cAMP | Topical this compound | Reversal of the decrease in cAMP concentration |
| This demonstrates that topical application of this compound can effectively increase local cAMP levels in a disease model.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a general workflow for measuring its impact on cAMP levels.
This compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cutaneous cAMP Measurement
Caption: Workflow for cAMP measurement.
Detailed Experimental Protocols
The following provides a generalized protocol for the key experiments cited. Specific details may vary between laboratories.
PDE4 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting PDE4 enzyme activity.
-
Materials:
-
Recombinant human PDE4 enzyme.
-
This compound at various concentrations.
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³H-cAMP (radiolabeled substrate).
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Snake venom nucleotidase.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the PDE4 enzyme, a buffer solution, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ³H-cAMP.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting ³H-5'-AMP to ³H-adenosine.
-
Separate the unreacted ³H-cAMP from the ³H-adenosine using an ion-exchange resin.
-
Quantify the amount of ³H-adenosine produced using a scintillation counter.
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Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
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Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
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Objective: To assess the effect of this compound on the production of inflammatory cytokines in immune cells.
-
Materials:
-
Isolated human PBMCs.
-
This compound at various concentrations.
-
Stimulating agents (e.g., Lipopolysaccharide (LPS) for monocytes, phytohemagglutinin (PHA) for lymphocytes).
-
Cell culture medium and supplements.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-2, IL-4, IL-12, IFN-γ).
-
-
Procedure:
-
Culture isolated PBMCs in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.
-
Collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration and determine the IC50 values.
-
Cutaneous cAMP Measurement in a Mouse Model of Atopic Dermatitis
-
Objective: To determine the in vivo effect of topical this compound on cAMP levels in the skin.
-
Materials:
-
A mouse model of chronic dermatitis (e.g., NC/Nga mice).
-
This compound ointment at various concentrations.
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Vehicle control ointment.
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Skin biopsy tools.
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Tissue homogenizer.
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cAMP extraction buffer (e.g., 0.1 M HCl).
-
Commercially available cAMP Enzyme Immunoassay (EIA) kit.
-
-
Procedure:
-
Induce chronic dermatitis in the mice according to the established model protocol.
-
Topically apply this compound ointment or vehicle control to the affected skin area.
-
After a specified treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
Immediately freeze the skin samples in liquid nitrogen to halt enzymatic activity.
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Homogenize the frozen skin tissue in a cold cAMP extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the extracted cAMP.
-
Perform a protein assay on the supernatant to normalize the cAMP concentration to the total protein content.
-
Measure the cAMP concentration in the supernatant using a competitive EIA kit following the manufacturer's protocol. This typically involves the use of a cAMP-specific antibody and a labeled cAMP conjugate.
-
Calculate the cutaneous cAMP concentration (e.g., in pmol/mg of protein) and compare the levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
The available data strongly support the mechanism of action of this compound as a potent PDE4 inhibitor that leads to a significant elevation of intracellular cAMP levels. This increase in cAMP has been shown to correlate with a reduction in the production of key pro-inflammatory cytokines. Furthermore, preclinical studies have demonstrated that topical application of this compound can effectively increase cAMP concentrations in the skin of a relevant disease model. These findings provide a solid rationale for the clinical development of this compound as a topical treatment for inflammatory skin diseases like atopic dermatitis. Further research could focus on elucidating the precise dose-dependent effects of this compound on cAMP levels in various human skin cell types to further refine its therapeutic application.
References
Preclinical Profile of Lotamilast (RVT-501): A Technical Guide to its Anti-Inflammatory Effects in Skin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lotamilast (formerly known as E6005 and RVT-501) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of inflammatory skin diseases, primarily atopic dermatitis. Preclinical investigations have demonstrated its significant anti-inflammatory and antipruritic effects, mediated through the upregulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of dermatology.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
This compound is a quinazoline-based compound featuring a 3,4-dialkoxyphenyl moiety, a structural element crucial for its high-affinity binding within the catalytic domain of the PDE4 enzyme.[1] By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, a key second messenger in immune and inflammatory cells.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately suppresses the production of multiple pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[2]
References
Methodological & Application
Application Notes and Protocols for the Use of Lotamilast in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotamilast (formerly E6005) is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a critical enzyme in immune cells, including T lymphocytes, that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels, which in turn modulates the inflammatory response by downregulating the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.[2][3] These application notes provide detailed protocols for the in vitro use of this compound with primary human T cells to study its effects on cell proliferation and cytokine production.
Mechanism of Action in T Cells
The activation of T cells through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 is a critical event in the adaptive immune response. This activation, however, is tightly regulated to prevent excessive inflammation. The cAMP signaling pathway plays a crucial inhibitory role in T-cell activation.[1]
Upon TCR engagement, there is an initial increase in cAMP which can inhibit proximal T-cell signaling. However, with co-stimulation through CD28, PDE4 is recruited to the immunological synapse, where it hydrolyzes cAMP, thus allowing for a full T-cell response, including proliferation and cytokine production.[1]
This compound, by inhibiting PDE4, prevents the degradation of cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-4, and IL-5, and an increase in the anti-inflammatory cytokine IL-10.[2][4]
Signaling Pathway of this compound in T Cells
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which modulates cytokine gene expression.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of a this compound Analog (AA6216) and a Representative PDE4 Inhibitor (Roflumilast) on Cytokine Production in Activated Human PBMCs and CD4+ T Cells.
| Compound | Cell Type | Stimulation | Cytokine Inhibited | IC50 (nM) |
| AA6216 (this compound Analog) | Human PBMCs | Phytohemagglutinin (PHA) | TNF-α | ~5.9 - 47 |
| IL-4 | ~5.9 - 47 | |||
| IL-13 | ~5.9 - 47 | |||
| IFN-γ | ~5.9 - 47 | |||
| Roflumilast | Human CD4+ T cells | anti-CD3/CD28 | Various Cytokines | Not specified |
| Human Neutrophils | fMLP | PDE4 Activity | 0.8 |
Note: Data for AA6216 is derived from studies on human PBMCs. The potency of this compound in purified primary T cells is expected to be in a similar nanomolar range.
Experimental Protocols
Experimental Workflow Overview
Caption: Workflow for studying this compound's effects on primary T cells.
Protocol 1: Isolation and Culture of Primary Human T Cells
Materials:
-
Human whole blood or buffy coat
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Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent negative selection kit
-
RPMI-1640 medium
-
Fetal bovine serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human IL-2
-
Dynabeads™ Human T-Activator CD3/CD28 or equivalent
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
-
T Cell Isolation (Negative Selection):
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Follow the manufacturer's protocol for the negative selection T cell isolation kit. This typically involves adding an antibody cocktail that binds to non-T cells, followed by magnetic particle separation.
-
Collect the enriched, untouched T cells.
-
-
Cell Culture and Activation:
-
Resuspend the purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
For activation, add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Add human IL-2 to a final concentration of 20 U/mL to promote proliferation.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Protocol 2: T Cell Proliferation Assay using CFSE
Materials:
-
Isolated and purified primary T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
DMSO
-
PBS with 0.1% BSA
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend 1 x 10^7 T cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
To quench the staining, add 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium by centrifugation at 300 x g for 5 minutes.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
Add anti-CD3/CD28 activator beads to stimulate the cells.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells on a flow cytometer using a 488 nm laser for excitation.
-
Gate on the live, single-cell population.
-
Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE intensity, appearing as distinct peaks on the histogram.
-
Quantify the percentage of proliferated cells and the proliferation index.
-
Protocol 3: Cytokine Production Analysis
Materials:
-
Isolated and activated primary T cells
-
This compound stock solution (in DMSO)
-
Brefeldin A (for intracellular cytokine staining)
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-γ, IL-4, IL-10)
-
Flow cytometry antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines
-
Permeabilization/Fixation buffer for flow cytometry
Procedure:
-
Cell Culture and Treatment:
-
Culture and activate primary T cells as described in Protocol 1.
-
Add this compound at various concentrations to the cell cultures. Include a vehicle control.
-
Incubate for 24-72 hours.
-
-
Cytokine Measurement in Supernatant (ELISA):
-
Centrifuge the cell cultures and collect the supernatant.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Determine the concentration of each cytokine in the supernatants.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
For the final 4-6 hours of culture, add Brefeldin A to block cytokine secretion.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).
-
Analyze by flow cytometry to determine the percentage of T cells producing specific cytokines.
-
Conclusion
This compound is a potent PDE4 inhibitor that effectively modulates T-cell responses by increasing intracellular cAMP. The protocols outlined above provide a framework for researchers to investigate the dose-dependent effects of this compound on primary T-cell proliferation and cytokine production. Such studies are crucial for understanding its immunomodulatory properties and for the development of novel therapeutics for T-cell-mediated inflammatory diseases.
References
- 1. Phosphodiesterases as targets for modulating T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modulation of T-cell responses by anti-tumor necrosis factor treatments in rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Lotamilast for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Lotamilast (also known as RVT-501 or E6005), a selective phosphodiesterase 4 (PDE4) inhibitor, for research purposes. Adherence to proper dissolution procedures is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2][3][4][5] Its inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates inflammatory responses. Structurally, it is a relatively hydrophobic molecule, which influences its solubility characteristics. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility (at 25°C) | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 94 mg/mL[2] | 198.94 mM[2] | Ultrasonic assistance may be required for complete dissolution.[1][4] |
| Water | Insoluble[2] | - | |
| Ethanol | Insoluble[2] | - |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting PDE4, a key enzyme in the cAMP signaling cascade. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following protocols provide detailed methodologies for the dissolution of this compound for in vitro and in vivo research applications.
In Vitro Studies (e.g., Cell Culture)
For most in vitro applications, this compound should be dissolved in DMSO to create a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., to make a 10 mM stock solution from 4.72 mg of this compound, add 1 mL of DMSO).
-
Dissolution:
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: When preparing a working solution for cell culture, dilute the DMSO stock solution into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
In Vivo Studies
For in vivo studies, the formulation will depend on the route of administration. As this compound is poorly soluble in aqueous solutions, suspensions are typically used.
1. Oral Administration (Suspension)
A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Protocol:
-
Prepare CMC-Na Solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. Stir until fully dissolved.
-
Weigh this compound: Weigh the required amount of this compound powder.
-
Create a Paste: Place the this compound powder in a mortar and add a small amount of the CMC-Na solution to form a smooth paste.
-
Dilution: Gradually add the remaining CMC-Na solution while continuously triturating or homogenizing to form a uniform suspension.
-
Final Concentration: Adjust the final volume with the CMC-Na solution to achieve the desired concentration (e.g., ≥5 mg/mL).[2][3]
-
Administration: Stir the suspension continuously before and during administration to ensure a consistent dose. This preparation should be made fresh for each use.
2. Oral or Intraperitoneal Injection (Suspended Solution)
A suspended solution can be prepared using a co-solvent system with a cyclodextrin to improve wetting and suspension.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1] Use sonication if necessary to dissolve.
-
Formulate Suspension: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1] This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Homogenize: Vortex the mixture thoroughly and use an ultrasonic water bath to ensure a uniform suspension.[1][4]
-
Administration: Administer the suspended solution shortly after preparation, ensuring it is well-mixed.
Important Considerations
-
Purity of Reagents: Always use high-purity solvents and reagents to avoid introducing contaminants into your experiments.
-
Safety Precautions: Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Fresh Preparations: For in vivo studies, it is highly recommended to prepare fresh formulations for each experiment to ensure consistency and avoid potential degradation.
-
Solubility Confirmation: Always visually inspect solutions and suspensions for any undissolved material before use.
-
Vehicle Controls: In all experiments, it is essential to include a vehicle control group that receives the same solvent or suspension medium without this compound to account for any effects of the vehicle itself.
References
Application Notes and Protocols for Lotamilast in Cytokine Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lotamilast (formerly known as E6005 and RVT-501) is an experimental topical phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates a wide array of cellular functions, including the inflammatory response.[3] Elevated cAMP levels are known to suppress the production of pro-inflammatory cytokines while potentially increasing the production of anti-inflammatory mediators.[3] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production, offering a framework for researchers in immunology, dermatology, and drug development.
Mechanism of Action: PDE4 Inhibition and Cytokine Modulation
Phosphodiesterase 4 is a critical enzyme in inflammatory cells, including T cells, monocytes, and macrophages, responsible for the degradation of cAMP.[4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors such as NF-κB and CREB, ultimately leading to a downregulation of pro-inflammatory cytokine gene expression.[4] Preclinical studies have demonstrated that this compound potently and selectively inhibits human PDE4 activity and suppresses the production of various cytokines from human lymphocytes and monocytes.[1]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound on the production of key cytokines from stimulated human peripheral blood mononuclear cells (PBMCs), specifically from lymphocyte and monocyte populations.[1] This data provides a quantitative measure of this compound's anti-inflammatory potency.
Table 1: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Lymphocytes [1]
| Cytokine | IC50 (nM) | 95% Confidence Interval |
| IL-2 | 3.1 | (2.2 - 4.2) |
| IL-4 | 0.78 | (0.60 - 1.0) |
| IFN-γ | 2.0 | (1.6 - 2.5) |
| TNF-α | 1.9 | (1.5 - 2.4) |
Table 2: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Monocytes [1]
| Cytokine | IC50 (nM) | 95% Confidence Interval |
| IL-12 | 0.49 | (0.35 - 0.68) |
| TNF-α | 0.79 | (0.59 - 1.1) |
Experimental Protocols
The following protocols are designed to assess the in vitro effects of this compound on cytokine production from human PBMCs. These protocols can be adapted for other relevant cell types, such as purified T cells, keratinocytes, or dermal fibroblasts.
Protocol 1: Assessment of this compound's Effect on Cytokine Production from Stimulated Human PBMCs
This protocol details the methodology to measure the inhibitory effect of this compound on the production of a broad range of cytokines from stimulated human PBMCs.
Materials:
-
This compound (E6005)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A, IL-23)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Seeding: Adjust the cell density to 1 x 10^6 cells/mL and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Preparation and Addition: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Add 50 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Prepare a working solution of the stimulant. For monocyte-derived cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), use LPS at a final concentration of 100 ng/mL. For lymphocyte-derived cytokines (e.g., IL-2, IL-4, IFN-γ, IL-17A), use PHA (5 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Add 50 µL of the stimulant to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle control. Determine the IC50 value for each cytokine using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Ex Vivo Analysis of Cytokine Expression in Skin Biopsies
This protocol outlines a method for assessing the effect of topical this compound on cytokine levels in skin biopsies from preclinical models or clinical studies.
Materials:
-
Skin punch biopsy tool
-
RNase-free tubes and reagents
-
Tissue homogenizer
-
Protein lysis buffer with protease inhibitors
-
Multiplex cytokine assay kit suitable for tissue lysates
-
BCA or other protein quantification assay kit
Procedure:
-
Sample Collection: Obtain skin punch biopsies from treated and vehicle control areas. Immediately snap-freeze the biopsies in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater) and store at -80°C.
-
Tissue Homogenization: Add ice-cold protein lysis buffer with protease inhibitors to the frozen biopsy in a pre-chilled tube. Homogenize the tissue using a mechanical homogenizer until fully lysed.
-
Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (protein lysate) and transfer it to a new tube.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method.
-
Cytokine Measurement: Dilute the tissue lysates to a consistent total protein concentration. Measure the levels of target cytokines using a multiplex immunoassay platform according to the manufacturer's protocol for tissue lysates.
-
Data Normalization and Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample. Compare the cytokine levels between this compound-treated and vehicle-treated biopsies using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates potent inhibitory effects on the production of key pro-inflammatory cytokines in vitro, consistent with its mechanism of action as a PDE4 inhibitor. The provided protocols offer a standardized approach for researchers to further investigate the immunomodulatory properties of this compound and similar compounds. These assays are crucial for preclinical characterization and for understanding the molecular effects of this compound in clinical settings. The quantitative data presented can serve as a benchmark for future studies in the development of novel topical treatments for inflammatory skin diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of Lotamilast Inhibition of Phosphodiesterase 4 (PDE4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune, epithelial, and brain cells.[1][2] It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (AMP), thereby regulating intracellular cAMP levels.[2] By controlling the amplitude and duration of the cAMP signal, PDE4 plays a key role in modulating inflammatory responses.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[3][4] This cascade ultimately suppresses the production of pro-inflammatory cytokines and increases the production of anti-inflammatory mediators, making PDE4 a significant therapeutic target for a range of inflammatory diseases.[4][5][6]
Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of PDE4.[7][8] Its mechanism involves binding to the catalytic domain of the PDE4 enzyme, preventing the breakdown of cAMP.[5] These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound against PDE4 using a biochemical assay format.
PDE4 Signaling Pathway and Point of Inhibition
The intracellular concentration of cAMP is balanced by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases. Upon activation of G-protein coupled receptors (GPCRs), AC converts ATP to cAMP. PDE4 terminates this signal by hydrolyzing cAMP to inactive AMP. This compound selectively inhibits PDE4, increasing cAMP levels and activating downstream anti-inflammatory pathways.[3][4]
Principle of the Phosphodiesterase Activity Assay
This protocol describes a generic, luminescence-based phosphodiesterase assay, analogous to commercially available kits (e.g., PDE-Glo™). The assay quantifies PDE4 activity by measuring the amount of cAMP remaining after the enzymatic reaction.
The principle is a two-step process:
-
PDE4 Reaction: Recombinant PDE4 enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of an inhibitor (this compound). The enzyme hydrolyzes cAMP to AMP.
-
cAMP Detection: The reaction is stopped, and the remaining cAMP is detected. In this type of assay, the remaining cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a substrate, consuming ATP in the process. The amount of ATP left is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to PDE4 activity; a high signal indicates low PDE4 activity (high inhibition).
Quantitative Data Summary
The potency of a PDE4 inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ value for this compound and provides comparative data for Roflumilast, another well-characterized PDE4 inhibitor.
| Compound | Target | IC₅₀ (nM) | Notes |
| This compound | PDE4 | 2.8 | Potent and selective inhibitor.[7][8] |
| Roflumilast | PDE4 (pan) | 0.2 - 4.3 | Potent inhibitor of various PDE4 splice variants.[9] |
| Roflumilast | PDE4B | 0.84 | Exhibits some selectivity for PDE4B and PDE4D.[10] |
| Roflumilast | PDE4D | 0.68 | Exhibits some selectivity for PDE4B and PDE4D.[10] |
Experimental Protocol: this compound IC₅₀ Determination
This protocol outlines the steps to determine the IC₅₀ value of this compound for a specific PDE4 isoform.
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
This compound
-
cAMP substrate
-
PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)
-
DMSO (for compound dilution)
-
Luminescence-based cAMP detection kit (e.g., PDE-Glo™ Assay from Promega)
-
Termination/Stop Buffer
-
Detection Reagent (containing PKA, ATP)
-
Kinase-Glo® Reagent (luciferase/luciferin)
-
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) from the stock solution in DMSO.
-
Further dilute this series in PDE Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup (384-well format example):
-
Controls:
-
100% Activity (No Inhibitor) Control: Add assay buffer with DMSO (vehicle) to multiple wells.
-
0% Activity (No Enzyme) Control: Add assay buffer with DMSO to multiple wells.
-
-
Inhibitor Wells: Add 5 µL of each diluted this compound concentration to the respective wells.
-
Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except the "No Enzyme" control. For "No Enzyme" wells, add 5 µL of assay buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the PDE Reaction:
-
Add 10 µL of the cAMP substrate solution to all wells to start the reaction. The final volume should be 20 µL.
-
Incubate the plate for a predetermined time (e.g., 45 minutes) at room temperature. This time should be within the linear range of the enzyme reaction, which should be determined during assay optimization.
-
-
Terminate Reaction and Detect cAMP:
-
Add 10 µL of Termination Buffer to each well to stop the PDE4 reaction.
-
Add 10 µL of the cAMP Detection Solution (containing ATP and PKA).
-
Incubate for 20 minutes at room temperature.
-
-
Measure Luminescence:
-
Add 40 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Average Control Signals:
-
Calculate the average luminescence for the 100% Activity control (L_max).
-
Calculate the average luminescence for the 0% Activity control (L_min).
-
-
Calculate Percent Inhibition:
-
For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (L_sample - L_max) / (L_min - L_max) (Note: In this inverse assay format, L_min > L_max. The formula correctly normalizes the data between 0% and 100% inhibition.)
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of this compound that produces 50% inhibition of PDE4 activity.
-
Disclaimer: This document provides a generalized protocol based on established biochemical assay principles. Researchers should optimize assay conditions, such as enzyme concentration and incubation times, for their specific experimental setup. All reagents should be handled according to the manufacturer's safety guidelines. For research use only.
References
- 1. mdpi.com [mdpi.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology [mdpi.com]
- 5. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Lotamilast Administration in Animal Studies of Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lotamilast (formerly known as E6005 or RVT-501) is a selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the topical treatment of atopic dermatitis (AD) and other inflammatory skin conditions. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for the administration of this compound in animal models of dermatitis, summarizing key quantitative data from preclinical studies and outlining the methodologies for inducing and evaluating dermatitis.
Mechanism of Action
This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2] By blocking PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently downregulates the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB). This cascade of events results in the reduced expression of multiple pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial mediators in the pathophysiology of atopic dermatitis.[1][2][3]
Data Presentation
Table 1: In Vitro Cytokine Inhibition by this compound (E6005)
| Cytokine | IC50 (nM) | Cell Type |
| Various Cytokines | 0.49 - 3.1 | Human Lymphocytes and Monocytes |
| Data from a study assessing the therapeutic potential of E6005, a novel PDE4 inhibitor.[1][2] |
Table 2: Efficacy of Topical this compound (E6005) Ointment in Oxazolone-Induced Dermatitis in Mice
| Treatment Group | Dermatitis Score (Day 19, Mean ± S.E.M.) | Statistical Significance (vs. Vehicle) |
| Vehicle | 4.5 ± 0.4 | - |
| 0.003% this compound | 4.3 ± 0.4 | Not Significant |
| 0.01% this compound | 3.4 ± 0.4 | Not Significant |
| 0.03% this compound | 2.8 ± 0.4 | p < 0.05 |
| Therapeutic application of this compound ointment was initiated after the development of slight skin lesions.[2] |
Experimental Protocols
Protocol 1: Oxazolone-Induced Atopic Dermatitis-Like Skin Lesions in Mice
This model is used to induce a T-helper 2 (Th2)-dominant inflammatory response, which mimics features of acute atopic dermatitis.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil (for vehicle)
-
BALB/c or NC/Nga mice
-
This compound ointment and vehicle control
-
Micrometer gauge
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.
-
-
Challenge (Day 7):
-
Apply 20 µL of 1% oxazolone in an acetone:olive oil (4:1) vehicle to both the inner and outer surfaces of the right ear. The left ear can serve as an untreated control.
-
-
This compound Administration:
-
Topically apply the desired concentration of this compound ointment or vehicle to the right ear at specified time points relative to the challenge (e.g., 30 minutes before and 15 minutes after).
-
-
Evaluation (24 hours post-challenge):
-
Measure the thickness of both ears using a micrometer gauge. The difference in thickness between the right and left ear indicates the degree of inflammation (edema).
-
Ears can be collected for histological analysis and cytokine measurement (e.g., via qPCR or ELISA).
-
Protocol 2: Dermatophagoides farinae (House Dust Mite)-Induced Atopic Dermatitis-Like Skin Lesions in Mice
This model is used to simulate a more chronic, allergen-induced atopic dermatitis.
Materials:
-
Dermatophagoides farinae (Df) crude extract
-
NC/Nga mice (prone to developing AD-like lesions)
-
Surgical tape for barrier disruption
-
This compound ointment and vehicle control
Procedure:
-
Induction (Weeks 1-8):
-
Three times a week, disrupt the skin barrier on the back of the NC/Nga mice by gentle tape stripping.
-
Immediately after barrier disruption, topically apply an ointment containing D. farinae extract.
-
-
This compound Administration:
-
Once dermatitis-like lesions (e.g., erythema, dryness, erosion) are established, begin daily topical application of this compound ointment or vehicle to the affected area.
-
-
Evaluation:
-
Dermatitis Score: Weekly, score the severity of skin lesions based on a scale assessing erythema/hemorrhage, scarring/dryness, edema, and excoriation/erosion.
-
Scratching Behavior: Observe and quantify scratching behavior for a set period (e.g., 30-60 minutes) after treatment.
-
Immunological Parameters: At the end of the study, collect blood to measure serum total and Df-specific IgE levels.
-
Histology: Collect skin samples for histological analysis to assess epidermal thickening and inflammatory cell infiltration.
-
Cytokine Analysis: Analyze the expression of cytokines such as IL-4, IL-5, and IL-13 in the skin lesions.
-
Conclusion
The provided data and protocols demonstrate that this compound is a potent PDE4 inhibitor with anti-inflammatory and antipruritic effects in relevant animal models of atopic dermatitis. The topical application of this compound effectively reduces dermatitis scores in a dose-dependent manner. The detailed protocols for oxazolone- and D. farinae-induced dermatitis serve as a valuable resource for preclinical evaluation of this compound and other novel anti-inflammatory compounds. These models allow for the quantitative assessment of efficacy through measures such as ear thickness, dermatitis severity scores, and the analysis of key inflammatory mediators.
References
- 1. Antipruritic effect of the topical phosphodiesterase 4 inhibitor E6005 ameliorates skin lesions in a mouse atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating Lotamilast Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for regulating intracellular signaling pathways in immune cells.[1][2][3] By inhibiting PDE4, this compound increases the concentration of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[4][5] This mechanism leads to the suppression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, making this compound a promising therapeutic agent for inflammatory skin diseases such as atopic dermatitis.[4][6][7]
This document provides detailed protocols for essential cell-based assays to quantify the efficacy of this compound. These assays are designed to confirm its mechanism of action by measuring changes in intracellular cAMP levels and to evaluate its anti-inflammatory activity by assessing the inhibition of key cytokine production.
Mechanism of Action: The cAMP Signaling Pathway
PDE4 inhibitors like this compound exert their anti-inflammatory effects by preventing the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory mediators (e.g., TNF-α, IL-23, IL-17) and an increase in anti-inflammatory mediators (e.g., IL-10).[4][5][6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Lotamilast solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Lotamilast in DMSO. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum solubility of this compound in DMSO is 25 mg/mL, which is equivalent to 52.91 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q2: I'm having trouble dissolving this compound in DMSO, even at lower concentrations. What should I do?
A2: If you are experiencing difficulty dissolving this compound, please refer to our Troubleshooting Guide below for a systematic approach to resolving solubility issues. Common solutions include ensuring your DMSO is anhydrous, applying gentle heat, and using sonication.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my experiment. How can I prevent this?
A3: This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions. To mitigate this, it is recommended to perform serial dilutions and to add the DMSO stock solution to the aqueous media with gentle vortexing. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[2]
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution can be stable for up to two years. For shorter-term storage of up to one month, -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q5: Can I use heat to dissolve this compound in DMSO?
A5: Gentle heating can be an effective method to aid in the dissolution of this compound in DMSO. However, the thermostability of this compound should be considered. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short period.
Q6: Is the quality of DMSO important for dissolving this compound?
A6: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO and store it properly in a tightly sealed container in a dry environment.[3]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to troubleshoot common issues encountered when dissolving this compound in DMSO.
Problem: this compound is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Sonication | Sonicate the solution in an ultrasonic water bath for 10-15 minute intervals. | The product data sheet for this compound explicitly mentions the need for sonication to achieve maximum solubility.[1] |
| DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | DMSO is hygroscopic and can absorb water, which can decrease the solubility of this compound.[3] |
| Low Temperature | Gently warm the solution in a water bath (not exceeding 37°C). | A moderate increase in temperature can enhance the solubility of many compounds. |
| Concentration Exceeds Solubility Limit | Re-calculate your desired concentration to ensure it does not exceed 25 mg/mL (52.91 mM). | Attempting to prepare a solution above the solubility limit will result in undissolved compound.[1] |
Problem: this compound precipitates after dilution in aqueous media.
| Possible Cause | Troubleshooting Step | Explanation |
| Rapid Change in Solvent Polarity | Add the this compound DMSO stock solution to the aqueous buffer drop-wise while gently vortexing. | This allows for a more gradual change in the solvent environment, reducing the likelihood of immediate precipitation.[4] |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).[2] | A certain percentage of DMSO may be required to keep the compound in solution. |
| Use of Co-solvents | For in vivo studies, consider the use of co-solvents such as PEG400, Tween 80, or cyclodextrins in your formulation.[2] | These agents can help to maintain the solubility of hydrophobic compounds in aqueous environments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₄O₅ | [1] |
| Molecular Weight | 472.49 g/mol | [1] |
| Solubility in DMSO | 25 mg/mL (52.91 mM) | [1] |
| IC₅₀ (human PDE4) | 2.8 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic water bath
Procedure:
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Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 4.725 mg of this compound (Molecular Weight: 472.49 g/mol ).
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Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
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Adding Solvent: Add the desired volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
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Initial Mixing: Briefly vortex the tube to disperse the powder in the DMSO.
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Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution for any remaining undissolved particles. If necessary, repeat the sonication in short intervals.
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Final Check: Once the solution is clear and free of visible particles, it is ready for use or storage.
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Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 2 years.[1][2]
Visualizations
Caption: A workflow diagram for troubleshooting this compound dissolution in DMSO.
Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.
References
Technical Support Center: Optimizing Lotamilast for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the half-maximal inhibitory concentration (IC50) of Lotamilast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as RVT-501 or E6005) is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its primary mechanism of action is to block the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory signaling pathways. This results in a reduction of various inflammatory cytokines.[1][3]
Q2: What is the reported IC50 value for this compound?
This compound is a potent PDE4 inhibitor with a reported IC50 of 2.8 nM in enzymatic assays.[1][2] In cell-based assays measuring the suppression of cytokines from human lymphocytes and monocytes, the IC50 values range from 0.49 to 3.1 nM .[1][4]
Q3: What are the solubility characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 94 mg/mL (198.94 mM).[2] It is reported to be insoluble in water and ethanol.[2] For in vivo studies, a suspended solution can be prepared.[1]
Q4: Which PDE4 subtypes are most relevant for inflammation?
The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). PDE4B and PDE4D are considered the predominant subtypes involved in inflammatory responses as they are highly expressed in immune cells.[3]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | IC50 Value | Source |
| Enzymatic Assay | Human PDE4 | 2.8 nM | [1][2] |
| Cell-Based Assay | Cytokine Production (Human Lymphocytes/Monocytes) | 0.49 - 3.1 nM | [1][4] |
Experimental Protocols
Detailed Methodology 1: Recombinant PDE4 Enzymatic Assay for IC50 Determination
This protocol outlines a fluorescence polarization (FP)-based assay for determining the IC50 of this compound against a purified recombinant PDE4 enzyme.
Materials:
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Recombinant human PDE4 enzyme (e.g., PDE4B1)
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Fluorescein-labeled cAMP (cAMP-FAM)
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PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)
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Binding Agent (phosphate-binding nanobeads)
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This compound
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DMSO (for compound dilution)
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96-well black, flat-bottom plates
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Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
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Compound Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
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Assay Reaction:
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Add PDE Assay Buffer to each well of the 96-well plate.
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Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
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Add the cAMP-FAM substrate to all wells.
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Initiate the enzymatic reaction by adding the recombinant PDE4 enzyme to all wells except the "no enzyme" control.
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Incubate the plate at room temperature for 60 minutes.
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Detection:
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Stop the reaction by adding the Binding Agent to all wells. This will bind to the hydrolyzed phosphate group of cAMP, causing a change in fluorescence polarization.
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Incubate for an additional 20-30 minutes at room temperature, protected from light.
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Read the fluorescence polarization on a microplate reader.
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Data Analysis:
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Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
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Detailed Methodology 2: Cell-Based cAMP Assay for IC50 Determination
This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels in response to a stimulus.
Materials:
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HEK293 cells (or other suitable cell line expressing the target PDE4 subtype)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Forskolin (or another adenylyl cyclase activator)
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This compound
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DMSO
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
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96-well cell culture plates
Procedure:
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Cell Culture and Seeding:
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Culture HEK293 cells according to standard protocols.
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Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
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Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
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Cell Stimulation:
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Add forskolin to the wells to stimulate cAMP production. The final concentration of forskolin should be pre-determined to induce a sub-maximal cAMP response.
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Incubate for an additional 15-30 minutes at 37°C.
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cAMP Measurement:
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Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
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-
Data Analysis:
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Calculate the percent potentiation of the cAMP signal for each this compound concentration relative to the forskolin-only control.
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Plot the percent potentiation against the logarithm of the this compound concentration.
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Determine the EC50 value, which in this context represents the concentration of this compound that potentiates the cAMP signal by 50%. This can be correlated to its IC50 for PDE4 inhibition in a cellular context.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Cell clumping or uneven seeding- Edge effects in the plate | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| Low signal-to-background ratio | - Low enzyme activity- Sub-optimal substrate concentration- Insufficient cell stimulation (cell-based assay) | - Use a fresh batch of enzyme or increase the enzyme concentration.- Titrate the substrate to determine the optimal concentration (usually around the Km value).- Optimize the concentration of the stimulating agent (e.g., forskolin). |
| Inconsistent IC50 values across experiments | - Instability of this compound in assay buffer- Non-specific binding of this compound to plates or other components- Variation in incubation times or temperatures | - Assess the stability of this compound in your specific assay buffer over the experiment's duration.- Consider using low-binding plates. The addition of a small amount of BSA (e.g., 0.01-0.1%) to the assay buffer can help mitigate non-specific binding.- Standardize all incubation times and temperatures. |
| Flat dose-response curve (no inhibition) | - Inactive this compound- Incorrect this compound concentration range- this compound precipitation in the assay buffer | - Verify the integrity and purity of the this compound stock.- Test a wider range of concentrations, both higher and lower.- Due to its low aqueous solubility, ensure the final DMSO concentration is sufficient to keep this compound in solution. Check for precipitation visually or by spectrophotometry. |
| Steep, sharp drop in the dose-response curve | - Compound precipitation at high concentrations | - Visually inspect the wells with high compound concentrations for any signs of precipitation.- Determine the aqueous solubility of this compound in your assay buffer to define the upper limit of your concentration range. |
Visualizations
Caption: this compound Signaling Pathway
Caption: IC50 Determination Workflow
References
Preventing Lotamilast degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Lotamilast in experimental setups to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[1]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, common factors affecting the stability of small molecule inhibitors like this compound include:
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Light Exposure: Many organic molecules are susceptible to photodegradation.
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Temperature: Elevated temperatures can accelerate chemical degradation.
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pH: The stability of a compound can be highly dependent on the pH of the solution.
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Oxidation: Exposure to air and oxidizing agents can lead to degradation.
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Improper Storage: Incorrect storage conditions of stock solutions and experimental samples can compromise compound integrity.
Q3: How should I prepare and store this compound stock solutions?
To ensure the stability of this compound, follow these guidelines for preparing and storing stock solutions:
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Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) recommended for this compound.
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Concentration: Prepare concentrated stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
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Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Verify the integrity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Loss of compound activity over time | Improper storage of working solutions | Avoid storing diluted working solutions for extended periods. Prepare them fresh from the stock solution just before use. If temporary storage is necessary, keep them on ice and protected from light. |
| Precipitation of this compound in aqueous media | Low solubility in aqueous buffers | Prepare the final dilution in a buffer that is compatible with your experimental system and ensures this compound remains in solution. Sonication may be used to aid dissolution, but avoid excessive heating. |
Experimental Protocols
General Protocol for Cell-Based Assays
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Prepare this compound Working Solution:
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Thaw a single-use aliquot of the 10 mM this compound stock solution (in DMSO) at room temperature.
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Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
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Cell Treatment:
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Plate cells at the desired density and allow them to adhere overnight.
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Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
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Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2), protected from direct light.
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-
Assay Endpoint:
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After the incubation period, proceed with your specific downstream analysis (e.g., cAMP measurement, cytokine analysis, gene expression).
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Workflow for Preventing this compound Degradation
Caption: Workflow for handling this compound to minimize degradation.
Signaling Pathway
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound.[1]
References
Troubleshooting Lotamilast off-target effects in vitro
Welcome to the technical support center for Lotamilast (RVT-501, E6005). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects of this compound during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells are showing an unexpected phenotype or response after this compound treatment. How do I determine if this is an off-target effect?
Answer:
An unexpected phenotype is a common challenge in drug research and can stem from off-target activity, experimental artifacts, or uncharacterized aspects of your model system. Follow this step-by-step guide to investigate the issue.
Step 1: Confirm On-Target Engagement First, verify that this compound is inhibiting its intended target, PDE4, in your specific experimental system. The primary mechanism of this compound is the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
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Action: Perform a cAMP accumulation assay in your cells. Treat with this compound and a known cAMP-inducing agent (like Forskolin). You should observe a dose-dependent increase in cAMP levels compared to the agent alone.
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Troubleshooting: If you do not see an increase in cAMP, there may be an issue with cell permeability, compound stability in your media, or low PDE4 expression in your cell type. Consult the "Experimental Protocols" section for a detailed cAMP assay protocol.
Step 2: Assess Cell Viability The observed phenotype could be a result of cytotoxicity rather than a specific pharmacological effect.
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Action: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same concentrations and incubation times as your primary experiment.
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Troubleshooting: If significant cell death is observed at active concentrations, the phenotype is likely linked to toxicity. Consider performing your primary assay at shorter time points or lower, non-toxic concentrations.
Step 3: Investigate Potential Off-Targets If on-target engagement is confirmed and cytotoxicity is ruled out, the next step is to investigate plausible off-targets. For a small molecule inhibitor, the most common off-targets are other members of the same enzyme family or kinases.
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Action A (Other PDEs): Test for inhibition of other phosphodiesterase families (e.g., PDE1, PDE2, PDE3, PDE5, PDE6). Cross-inhibition of other PDEs can lead to complex signaling outcomes.
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Action B (Protein Kinases): Screen this compound against a panel of representative protein kinases. Off-target kinase inhibition is a frequent source of unexpected phenotypes. Commercial services are available for broad kinase panel screening[1].
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Action C (Use a Structural Analog): If available, test a structurally related but inactive analog of this compound. If the inactive analog produces the same phenotype, it suggests the effect is not related to PDE4 inhibition and may be due to a shared chemical feature.
Step 4: Use a Rescue Experiment
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Action: Attempt to "rescue" the on-target effect. For example, use a downstream inhibitor of the cAMP pathway (like a PKA inhibitor) in conjunction with this compound. If the unexpected phenotype is reversed, it suggests the effect is at least partially mediated by the canonical cAMP pathway, though perhaps in an unexpected manner.
FAQ 2: I'm not seeing the expected downstream effects of cAMP signaling (e.g., no change in CREB phosphorylation) even though my cAMP levels are elevated. What could be the cause?
Answer:
This suggests a disruption in the signaling cascade downstream of cAMP.
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Compartmentalization of cAMP: cAMP signaling is highly localized within the cell. This compound may be affecting a specific subcellular pool of PDE4 that does not efficiently signal to the nucleus where CREB is located.
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Dominant Off-Target Effect: A potent off-target effect could be masking or counteracting the on-target signaling. For example, if this compound coincidentally inhibits a kinase required for CREB phosphorylation, you would not see the expected increase in pCREB.
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Cell-Type Specificity: The downstream effectors of cAMP (like PKA and Epac) and their substrates can vary significantly between cell types[2][3]. Your cell line may have a different dominant signaling pathway downstream of cAMP.
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Experimental Timing: The kinetics of CREB phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the peak response time.
FAQ 3: How can I differentiate between inhibition of different PDE4 isoforms?
Answer:
This compound is a selective PDE4 inhibitor, but PDE4 has multiple isoforms (PDE4A, B, C, D) which themselves have various splice variants[4]. These isoforms can have distinct tissue distributions and cellular functions.
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Use Isoform-Specific Knockdown/Knockout Cells: The most definitive way to probe isoform-specific effects is to use cell lines where individual PDE4 isoforms have been silenced using siRNA, shRNA, or CRISPR. If the phenotype disappears in a PDE4B-knockdown line, for example, the effect is likely mediated by PDE4B.
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Biochemical Assays: Use recombinant human PDE4A, B, C, and D enzymes in parallel biochemical assays to determine the IC50 of this compound against each isoform. This will reveal if this compound has a preferential inhibitory profile.
Data Presentation
Table 1: this compound On-Target Potency
This table summarizes the known inhibitory concentration of this compound against its primary target.
| Target | IC50 (nM) | Reference |
| Human PDE4 | 2.8 | [5][6] |
Table 2: Example PDE Selectivity Profile
A critical step in troubleshooting is to understand the selectivity of your inhibitor. A comprehensive selectivity profile compares the potency against the primary target (PDE4) to its potency against other related enzymes. Ideally, the IC50 for off-targets should be at least 100-fold higher than for the on-target.
Note: The following values are for illustrative purposes to demonstrate a typical selectivity panel. Specific off-target IC50 values for this compound are not publicly available.
| Target | IC50 (nM) | Selectivity (Fold vs. PDE4) | Potential Clinical/Cellular Effect of Inhibition |
| PDE4B | 2.8 | 1x (On-Target) | Anti-inflammatory effects[7] |
| PDE1 | >10,000 | >3500x | Vasodilation, cognition |
| PDE3 | >10,000 | >3500x | Cardiotonic, anti-platelet aggregation |
| PDE5 | >5,000 | >1700x | Vasodilation (implicated in erectile function)[8] |
| PDE6 | >10,000 | >3500x | Phototransduction (vision) |
| PDE11 | >5,000 | >1700x | Steroidogenesis, memory |
Mandatory Visualizations
Signaling Pathways & Workflows
Caption: Canonical signaling pathway for this compound as a PDE4 inhibitor.
Caption: Experimental workflow for investigating unexpected results.
Caption: Logical decision tree for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: General In Vitro PDE Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like PDE-Glo™ and is designed to measure the activity of a purified PDE enzyme in the presence of an inhibitor[9][10].
Materials:
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Purified, recombinant human PDE enzyme (e.g., PDE4B, PDE5A, etc.)
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This compound serial dilution in DMSO
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PDE-Glo™ Reaction Buffer
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cAMP substrate
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PDE-Glo™ Termination Reagent
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PDE-Glo™ Detection Reagent
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Kinase-Glo® Reagent
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White, opaque 384-well assay plates
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Luminometer
Procedure:
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Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer a small volume (e.g., 23 nL) of each concentration to the assay plate[11]. Include DMSO-only wells for a "no inhibition" (100% activity) control.
-
Enzyme Preparation: Dilute the purified PDE enzyme to the desired concentration (e.g., 0.05 ng/µL) in PDE-Glo™ Reaction Buffer[11].
-
Initiate Reaction: Add 2 µL of the enzyme solution to each well containing the compound. Incubate for 5 minutes at room temperature.
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Add Substrate: Add 2 µL of cAMP substrate (e.g., 200 nM) to all wells to start the reaction. Mix briefly by spinning the plate at 1000 rpm for 15 seconds.
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Incubation: Incubate for 40-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
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Terminate Reaction: Add 4 µL of Termination Reagent to stop the enzymatic reaction.
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Detect Remaining cAMP: Add the Detection Reagent, which contains PKA. The remaining cAMP will drive a kinase reaction that consumes ATP.
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Measure Luminescence: Add Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of ATP remaining. A high signal indicates low PDE activity (high inhibition). Read the plate on a luminometer.
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Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the Log[this compound] and fit the data with a four-parameter logistic equation to determine the IC50.
Protocol 2: General In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for screening compounds against a panel of protein kinases[1][12].
Materials:
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Panel of purified, active protein kinases
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Specific peptide substrates for each kinase
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This compound at a screening concentration (e.g., 10 µM)
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Kinase reaction buffer (typically includes Tris-HCl, MgCl2, DTT)
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[γ-³³P]-ATP
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2% Phosphoric Acid (H3PO4) to stop the reaction
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96-well filter plates (FlashPlates™)
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Microplate scintillation counter
Procedure:
-
Assay Mix Preparation: In each well of a 96-well plate, mix the following:
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10 µL of non-radioactive ATP solution.
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25 µL of assay buffer containing [γ-³³P]-ATP.
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5 µL of this compound (or DMSO for control).
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10 µL of the specific enzyme/substrate mixture.
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-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. During this time, active kinases will transfer the radiolabeled phosphate from ATP to their substrate.
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Stop Reaction: Add 50 µL of 2% H3PO4 to each well to terminate the kinase reaction.
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Washing: The phosphorylated substrate will bind to the filter plate. Wash the plates twice with 200 µL of 0.9% NaCl to remove unincorporated [γ-³³P]-ATP.
-
Detection: Determine the amount of incorporated ³³P by reading the plate in a microplate scintillation counter.
-
Data Analysis: Calculate the residual kinase activity as a percentage of the DMSO control. A significant reduction (>50%) in activity indicates potential off-target inhibition. Positive hits should be followed up with full IC50 dose-response curves.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Implication of Phosphodiesterase-4-Inhibition | MDPI [mdpi.com]
- 4. A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. jcadonline.com [jcadonline.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Kinase Profiling Assay [bio-protocol.org]
Technical Support Center: Optimizing Topical Delivery of Lotamilast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations of Lotamilast. The information is designed to address common experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in atopic dermatitis?
This compound (also known as E6005 or RVT-501) is a selective phosphodiesterase-4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. In atopic dermatitis, inflammatory cells have overactive PDE4, leading to low cAMP levels and increased production of pro-inflammatory cytokines. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators like TNF-α, IL-4, IL-13, and other cytokines involved in the pathophysiology of atopic dermatitis.[2][3][4] This ultimately reduces inflammation and may alleviate symptoms such as itching.
Q2: What are the main challenges in formulating this compound for topical delivery?
As a quinazoline derivative, this compound is likely to be a poorly water-soluble compound, which presents several formulation challenges:
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Low Aqueous Solubility: Difficulty in dissolving the drug in aqueous-based topical formulations like creams and gels can lead to low drug loading and potential for crystallization.
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Poor Skin Permeation: The stratum corneum, the outermost layer of the skin, is an effective barrier that can limit the penetration of this compound to its target site in the epidermis and dermis.
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Formulation Stability: Ensuring the physical and chemical stability of this compound in a complex topical formulation is crucial to maintain its therapeutic efficacy and safety over its shelf life. This includes preventing phase separation, crystallization, and degradation of the active pharmaceutical ingredient (API).
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Formulation
Symptom: The this compound is not fully dissolving in the chosen vehicle, or it is precipitating out of the formulation over time.
Possible Causes:
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The solvent system has insufficient solubilizing capacity for this compound.
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The concentration of this compound exceeds its solubility limit in the formulation.
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Changes in temperature or pH during manufacturing or storage are affecting solubility.
Solutions:
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Solvent System Optimization:
-
Co-solvents: Incorporate co-solvents known to enhance the solubility of poorly soluble drugs. Examples include propylene glycol, ethanol, and Transcutol® (diethylene glycol monoethyl ether).
-
Lipid-based Excipients: For lipophilic compounds, consider using oils or fatty acid esters like isopropyl myristate or oleic acid to improve solubility.
-
-
Solubilization Techniques:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation to a range where the ionized (more soluble) form predominates can be effective. The ideal pH should also be compatible with skin to avoid irritation (typically pH 4-6).
-
Surfactants and Emulsifiers: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20) can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous phases.
-
Illustrative Solubility Data for a Model Quinazoline Compound
The following table presents hypothetical solubility data for a compound with a similar structure to this compound to illustrate the effect of different solvents. Note: This is not actual data for this compound and is for illustrative purposes only.
| Solvent System | Solubility (mg/mL) |
| Water | < 0.01 |
| Propylene Glycol | 5.2 |
| Ethanol | 8.5 |
| Transcutol® P | 25.0 |
| Isopropyl Myristate | 12.3 |
| Water:Propylene Glycol (1:1) | 2.1 |
Issue 2: Inadequate Skin Permeation of this compound
Symptom: In vitro permeation testing (IVPT) using Franz diffusion cells shows low flux of this compound across the skin membrane.
Possible Causes:
-
The formulation is not effectively overcoming the barrier function of the stratum corneum.
-
The thermodynamic activity of the drug in the vehicle is low.
-
The vehicle itself is not optimized for skin penetration.
Solutions:
-
Inclusion of Permeation Enhancers:
-
Chemical Enhancers: Incorporate well-characterized permeation enhancers that can reversibly disrupt the stratum corneum lipids.
-
Fatty Acids: Oleic acid can increase the fluidity of the lipid bilayers.
-
Terpenes: Limonene and menthol can also enhance permeation.
-
Pyrrolidones: N-methyl-2-pyrrolidone (NMP) can act as a penetration enhancer.
-
-
Novel Enhancers: Explore the use of ionic liquids or deep eutectic solvents.
-
-
Advanced Formulation Strategies:
-
Nanoemulsions/Microemulsions: These systems can increase the solubility of the drug and provide a high concentration gradient to drive permeation.
-
Liposomes and Nanoparticles: Encapsulating this compound in lipid-based nanocarriers can facilitate its transport into and through the skin.
-
Illustrative Ex Vivo Skin Permeation Data
The following table shows hypothetical data from a 24-hour ex vivo skin permeation study using human skin in a Franz diffusion cell, demonstrating the effect of permeation enhancers on a model quinazoline compound. Note: This is not actual data for this compound and is for illustrative purposes only.
| Formulation Base | Permeation Enhancer (5% w/w) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| O/W Cream | None (Control) | 1.5 | 0.06 |
| O/W Cream | Propylene Glycol | 4.2 | 0.18 |
| O/W Cream | Oleic Acid | 9.8 | 0.41 |
| O/W Cream | Transcutol® P | 15.3 | 0.64 |
Issue 3: Physical or Chemical Instability of the Topical Formulation
Symptom: The formulation shows signs of phase separation, changes in color or odor, a drop in the concentration of the active ingredient, or the appearance of degradation products over time.
Possible Causes:
-
Incompatible excipients.
-
Exposure to light, heat, or oxygen.
-
Microbial contamination.
Solutions:
-
Excipient Compatibility Studies:
-
Conduct compatibility studies of this compound with all planned excipients at elevated temperatures to identify potential interactions.
-
-
Stability-Enhancing Excipients:
-
Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) to prevent oxidative degradation.
-
Chelating Agents: Add agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation reactions.
-
Preservatives: Incorporate a suitable preservative system (e.g., parabens, phenoxyethanol) to prevent microbial growth in water-containing formulations.
-
-
Appropriate Packaging:
-
Use opaque and airtight containers to protect the formulation from light and oxygen.
-
Illustrative Stability Data
The following table presents a hypothetical 3-month accelerated stability study (40°C/75% RH) for a this compound cream. Note: This is not actual data for this compound and is for illustrative purposes only.
| Test | Specification | Initial | 1 Month | 2 Months | 3 Months |
| Appearance | Homogeneous white cream | Pass | Pass | Pass | Pass |
| pH | 4.5 - 6.0 | 5.2 | 5.1 | 5.1 | 5.0 |
| Viscosity (cP) | 20,000 - 30,000 | 25,100 | 24,800 | 24,500 | 24,200 |
| Assay (% of label) | 90.0% - 110.0% | 100.2% | 99.5% | 98.9% | 98.2% |
| Total Degradants | ≤ 1.0% | < 0.1% | 0.2% | 0.4% | 0.7% |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a topical formulation.
Methodology:
-
Membrane Preparation: Use excised human or porcine skin. Shave the hair and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.
-
Cell Setup:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic skin surface temperature.
-
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Skin Permeation Samples
Objective: To develop a validated HPLC method for the accurate quantification of this compound.
Methodology (Example):
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.
Visualizations
References
- 1. Topical E6005/RVT-501, a novel phosphodiesterase 4 inhibitor, for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lotamilast Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the selective phosphodiesterase-4 (PDE4) inhibitor, lotamilast.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2] Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Reduced sensitivity, or resistance, to this compound can arise from several molecular changes within the cells. Based on studies of other PDE4 inhibitors, potential mechanisms include:
-
Upregulation of PDE4 Isoforms: Cells may increase the expression of the target enzyme, PDE4, particularly isoforms like PDE4B and PDE4D, which are associated with inflammatory responses.[3][4][5][6] This effectively titrates out the inhibitor, requiring higher concentrations to achieve the same level of cAMP increase.
-
Alterations in the cAMP Signaling Pathway: Changes in downstream components of the cAMP pathway, such as mutations or altered expression of PKA or CREB, could uncouple cAMP elevation from its downstream effects.[7][8][9]
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to promote survival and proliferation, thereby circumventing the anti-inflammatory or anti-proliferative effects of this compound.
-
Increased Drug Efflux: While less characterized for PDE4 inhibitors compared to traditional chemotherapy, cells could potentially upregulate multidrug resistance transporters that actively pump this compound out of the cell.[7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your putative resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability or proliferation assay.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Over- or under-confluent cells can respond differently to treatment. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Drug Dilution and Stability | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Incubation Time | Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for assessing cell viability. |
| Assay Reagent Interference | The chosen viability assay reagent (e.g., MTT, XTT, resazurin) may interact with this compound. Run a control plate with this compound and the assay reagent in cell-free media to check for direct chemical reactions. |
| Cell Line Instability | If working with a newly generated resistant line, it may be unstable. Ensure the cell line is maintained under continuous low-dose this compound selection pressure to prevent reversion to a sensitive phenotype. |
Problem 2: No significant increase in cAMP levels after this compound treatment in resistant cells.
| Possible Cause | Recommended Solution |
| Upregulation of PDE4 | The resistant cells may have significantly upregulated PDE4 expression, requiring higher concentrations of this compound to inhibit the enzyme and see a subsequent rise in cAMP. Perform a dose-response experiment with a wider concentration range of this compound. |
| Increased cAMP Efflux | Some cells can actively transport cAMP out of the cell. Consider using a cAMP efflux pump inhibitor in your assay as a control experiment. |
| Technical Issues with cAMP Assay | Ensure the cAMP assay is performed correctly. Include positive controls (e.g., forskolin, a direct adenylyl cyclase activator) to confirm the assay is working. Optimize cell lysis and assay incubation times as per the manufacturer's protocol. |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. |
Problem 3: Western blot shows no change in pCREB levels despite increased cAMP in resistant cells.
| Possible Cause | Recommended Solution |
| Dysregulation of PKA | The resistant cells may have altered PKA expression or function. Assess total PKA levels by western blot. You can also perform a PKA activity assay. |
| Increased Phosphatase Activity | Cells may have upregulated phosphatases that dephosphorylate CREB. Consider using a broad-spectrum phosphatase inhibitor during cell lysis to preserve the phosphorylation state of proteins. |
| Timing of Analysis | The phosphorylation of CREB can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after this compound treatment to identify the peak of pCREB expression. |
| Antibody Issues | Ensure the primary antibody against pCREB is validated and used at the optimal dilution. Include a positive control (e.g., cells treated with forskolin) to confirm antibody performance. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a parental (sensitive) cell line to a newly developed this compound-resistant subline.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound IC50 (nM) | 10 ± 2.5 | 250 ± 35 | 25-fold increase |
| Basal cAMP Level (pmol/mg protein) | 5 ± 1.2 | 4.5 ± 1.0 | No significant change |
| cAMP Level (after 10 nM this compound) | 25 ± 4.1 | 8 ± 1.5 | 3.1-fold decrease |
| pCREB/CREB Ratio (after 10 nM this compound) | 3.2 ± 0.5 | 1.1 ± 0.2 | 2.9-fold decrease |
| PDE4B mRNA Expression (relative to parental) | 1.0 | 8.2 ± 1.5 | 8.2-fold increase |
| PDE4D mRNA Expression (relative to parental) | 1.0 | 6.5 ± 1.2 | 6.5-fold increase |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.[10]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initiate resistance induction: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to approximately 80% confluency. This may take several passages.
-
Dose escalation: Once the cells are growing steadily at the current concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat the process: Continue this cycle of dose escalation and cell recovery. At each stable step, it is advisable to cryopreserve a batch of cells.
-
Characterize the resistant phenotype: After several months of continuous culture with increasing this compound concentrations, the resulting cell population should be characterized. Determine the new IC50 of this compound and compare it to the parental line. A significant increase (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Maintenance of the resistant line: The newly generated resistant cell line should be continuously cultured in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol provides a general procedure for measuring intracellular cAMP levels using a commercially available ELISA-based kit.
Materials:
-
Parental and this compound-resistant cells
-
Cell culture plates (96-well)
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer (provided in the kit)
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 30 minutes to prevent cAMP degradation during the experiment.
-
Treatment: Add varying concentrations of this compound or forskolin (as a positive control) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and add the cell lysis buffer provided in the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, followed by the addition of a cAMP conjugate and substrate.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the cAMP concentration in each sample based on a standard curve.
Protocol 3: Western Blotting for PDE4 Subtypes and pCREB
This protocol outlines the steps for detecting the expression levels of PDE4 isoforms and the phosphorylation status of CREB.[11][12][13]
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PDE4A, -PDE4B, -PDE4C, -PDE4D, anti-pCREB, anti-CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates from both parental and resistant cells using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-PDE4B, anti-pCREB) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For pCREB, normalize to total CREB levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of multidrug resistance through the cAMP and EGF signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A perspective profile of ADCY1 in cAMP signaling with drug-resistance in lung cancer [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Navigating High-Concentration Lotamilast: A Technical Guide to Minimizing Cytotoxicity in Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the cytotoxic effects of Lotamilast (formerly known as E6005 and RVT-501) when used at high concentrations in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate robust and reliable in vitro studies.
This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, is a promising therapeutic agent. However, like many small molecule inhibitors, high concentrations can lead to off-target effects and cytotoxicity, potentially confounding experimental results. This guide aims to equip researchers with the knowledge to mitigate these effects and ensure the validity of their findings.
Troubleshooting Guide: Addressing Common Issues with this compound Cytotoxicity
This section provides a question-and-answer format to directly address specific challenges researchers may encounter.
| Issue/Question | Potential Cause | Troubleshooting/Solution |
| Unexpectedly high cell death observed at concentrations intended for therapeutic effect. | - Off-target effects: At high concentrations, this compound may inhibit other cellular targets besides PDE4. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity. - Cell line sensitivity: The chosen cell line may be particularly sensitive to this compound or the solvent. | - Perform a dose-response curve: Determine the precise concentration at which cytotoxicity becomes significant for your specific cell line. - Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below its known toxic level (typically <0.1% for DMSO). Run solvent-only controls. - Consider a different cell line: If feasible, test this compound on a panel of relevant cell lines to identify one with a better therapeutic window. |
| Inconsistent results in cytotoxicity assays. | - Assay variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). - Time-dependent effects: Cytotoxicity may manifest at different time points. - Compound stability: this compound may degrade in culture medium over time. | - Use multiple, mechanistically distinct assays: Corroborate findings using assays like MTT (metabolic activity), LDH release (membrane integrity), and a caspase activation assay (apoptosis). - Conduct a time-course experiment: Evaluate cytotoxicity at various time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death. - Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and minimize exposure to light and air. |
| Difficulty in distinguishing between apoptosis and necrosis. | - High drug concentrations: Very high concentrations can induce rapid, widespread cell death that resembles necrosis. | - Utilize specific apoptosis assays: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells. - Measure caspase activation: Use a luminescent or fluorescent assay to specifically measure the activity of executioner caspases (e.g., caspase-3/7). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A1: While specific data for this compound is limited in publicly available literature, high concentrations of PDE4 inhibitors can lead to off-target effects, potentially impacting other kinases or cellular processes. This can trigger apoptotic pathways, characterized by the activation of caspases and mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS).
Q2: How can I proactively minimize cytotoxicity in my experiments?
A2: Careful experimental design is crucial. This includes:
-
Thorough dose-response studies: To identify the optimal concentration range.
-
Appropriate controls: Including vehicle-only and untreated cells.
-
Use of relevant cell lines: Choosing cell lines that are well-characterized and appropriate for the research question.
-
Consideration of co-treatments: In some instances, co-treatment with antioxidants or pan-caspase inhibitors may help elucidate the mechanism of cytotoxicity, though this should be approached with caution as it can alter the primary effects of this compound.
Q3: Are there formulation strategies to reduce this compound's cytotoxicity?
A3: While primarily relevant for in vivo applications, formulation strategies can sometimes be adapted for in vitro work. These can include pharmacokinetic-modulating approaches that control the release and concentration of the drug over time, potentially reducing peak concentrations that lead to toxicity.[1] Another approach is pharmacodynamic modulation, where this compound could be co-administered with agents that counteract its toxic effects.[1] However, for most in vitro experiments, careful dose selection is the most practical approach.
Experimental Protocols
Below are detailed methodologies for key experiments to assess and characterize this compound-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cells of interest (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Assessment of Apoptosis using Caspase-3/7 Activation Assay
This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Luminescent or fluorescent caspase-3/7 assay kit (commercially available)
-
Opaque-walled 96-well microplates
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control as described in the MTT assay protocol.
-
Incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure luminescence or fluorescence using the appropriate plate reader.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Visualizing Cellular Pathways and Workflows
To aid in understanding the experimental processes and potential mechanisms of cytotoxicity, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
By implementing these troubleshooting strategies, utilizing the provided FAQs and protocols, and understanding the potential cellular pathways involved, researchers can more effectively manage and interpret the cytotoxic effects of high-concentration this compound in their studies, leading to more accurate and reproducible scientific outcomes.
References
Lotamilast Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the potential for lotamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, to interfere with common laboratory assays. As a novel compound, specific data on assay interference is limited. Therefore, this document outlines potential risks based on the known class effects of PDE4 inhibitors and provides proactive guidance for mitigating these risks in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RVT-501 or E6005) is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-12, and IFN-γ, and an increase in anti-inflammatory mediators like IL-10.[3][4] this compound has a quinazoline core that binds with high affinity to the PDE4 catalytic domain.[3][5]
Q2: Is there any direct evidence of this compound interfering with common laboratory assays?
To date, there are no specific studies or reports in the published literature that document direct analytical (in vitro) interference of this compound with common laboratory assays, including immunoassays and clinical chemistry tests.
Q3: Are there known class effects of PDE4 inhibitors that could potentially interfere with laboratory results?
Yes, preclinical studies on PDE4 inhibitors have revealed potential in vivo physiological effects that could impact certain laboratory parameters. These are not due to a direct chemical interaction with the assay but rather a physiological response to the drug. Researchers should be aware of the following:
-
Transient Hyperglycemia: Acute administration of PDE4 inhibitors has been shown to cause a temporary increase in blood glucose levels in animal models.[6][7][8] This effect is thought to be caused by reduced glucose uptake into skeletal muscle and is independent of changes in insulin secretion or sensitivity.[6][9] The effect appears to be transient, with glucose levels returning to baseline within approximately 4 hours in mice.[6][8]
-
Transient Hypokalemia: Some studies in mice have reported a rapid and transient decrease in serum potassium levels following the administration of PDE4 inhibitors. This is believed to be due to a rapid shift of potassium into cells, potentially by modulating adrenergic regulation of cellular potassium uptake.
Q4: My experiment involves measuring glucose or potassium in samples from subjects treated with this compound. What should I do?
Given the potential for transient hyperglycemia and hypokalemia, the timing of sample collection is critical.
-
Experimental Design: If possible, design your experiment to include a time-course analysis to capture the kinetics of any potential changes in glucose or potassium.
-
Sample Collection Timing: Based on preclinical data for other PDE4 inhibitors, consider collecting samples at baseline (before this compound administration) and at several time points post-administration (e.g., 45 minutes, 2 hours, 4 hours, and 24 hours) to monitor for transient effects.
-
Data Interpretation: When analyzing your results, consider the possibility that short-term fluctuations in glucose or potassium may be attributable to the physiological effects of this compound.
Troubleshooting Guide
While no specific analytical interferences have been documented for this compound, it is prudent to follow best practices when working with any new small molecule to minimize the risk of obtaining spurious results.
| Potential Issue | Recommended Action |
| Unexpected or Inconsistent Results in Immunoassays (e.g., ELISA) | 1. Assess for Matrix Effects: Perform a spike and recovery experiment. Add a known amount of the analyte to your sample matrix (with and without this compound) and determine if you can accurately measure it. Poor recovery may indicate interference.2. Check for Cross-Reactivity: While unlikely to be predicted without specific testing, consider that the compound or its metabolites could structurally mimic the analyte or interfere with antibody binding. If interference is suspected, try an alternative assay that uses different antibodies or a different detection method (e.g., mass spectrometry). |
| Anomalous Readings in Spectrophotometric or Fluorometric Assays | 1. Run a Compound-Only Control: Measure the absorbance or fluorescence of this compound in the assay buffer at the relevant wavelengths to ensure it does not have intrinsic spectral properties that interfere with the assay.2. Assess for Enzyme Inhibition/Activation: If the assay involves an enzymatic step, test whether this compound directly inhibits or activates the enzyme in a separate experiment. |
| Discrepancies in Clinical Chemistry Analytes | 1. Consider Physiological Effects: For analytes like glucose and potassium, refer to the potential in vivo effects described in the FAQs. Correlate any unexpected findings with the timing of this compound administration.2. Consult Instrument/Assay Manufacturer: If you suspect direct analytical interference with a specific clinical chemistry platform, contact the manufacturer to inquire about potential interference from quinazoline-based compounds. |
Summary of Potential Physiological Interferences by PDE4 Inhibitors
The following table summarizes the potential in vivo effects of PDE4 inhibitors that may influence laboratory measurements. Note that this data is derived from preclinical studies of various PDE4 inhibitors and may not directly translate to this compound in a clinical setting.
| Parameter | Potential Effect | Observed Onset | Observed Duration | Proposed Mechanism |
| Blood Glucose | Transient Increase | Rapid (peak at ~45 mins in mice) | Returns to baseline within ~4 hours in mice | Reduced glucose uptake into muscle tissue.[6][8] |
| Serum Potassium | Transient Decrease | Rapid (within 15 mins in mice) | Transient | Transcellular shift of potassium. |
Methodologies and Protocols
As there are no specific documented interference experiments for this compound, this section provides a general protocol for a spike and recovery experiment, a fundamental method for assessing potential assay interference.
Protocol: Spike and Recovery for Immunoassays
-
Objective: To determine if the presence of this compound in a sample matrix affects the measurement of a specific analyte.
-
Materials:
-
Blank sample matrix (e.g., plasma, serum, cell culture media)
-
This compound stock solution
-
Analyte standard of known concentration
-
Your immunoassay kit and required reagents
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Matrix + Analyte): Add a known concentration of the analyte ("spike") to the blank matrix.
-
Set B (Matrix + Analyte + this compound): Add the same concentration of analyte and the desired concentration of this compound to the blank matrix.
-
Set C (Matrix + this compound): Add only this compound to the blank matrix to serve as a background control.
-
-
Run all samples in your immunoassay according to the manufacturer's instructions.
-
Calculate the concentration of the analyte in Sets A and B.
-
-
Data Analysis:
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in Set B - Concentration in Set C) / (Concentration in Set A) * 100
-
Interpretation: A recovery rate between 80% and 120% generally indicates that this compound does not significantly interfere with the assay. A recovery outside this range suggests potential interference.
-
Visualizations
This compound's Mechanism of Action: The cAMP Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased PKA activity and subsequent modulation of inflammatory responses.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Experimental Workflow for Investigating Potential Interference
This workflow provides a logical approach to identifying and characterizing potential interference from a test compound like this compound in a laboratory assay.
Caption: A logical workflow for troubleshooting potential assay interference by a test compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Lotamilast treatment time for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Lotamilast in experimental settings. The information is designed to help optimize treatment time and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes. A key outcome is the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, and IL-13, and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[1][4]
Q2: What are the key downstream effects of this compound treatment?
The primary downstream effects of this compound are anti-inflammatory. By increasing cAMP, it can suppress the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[4] This leads to a reduction in the expression and release of various inflammatory mediators.
Q3: How should I determine the optimal treatment time for this compound in my specific cell-based assay?
The optimal treatment time for this compound can vary depending on the cell type, the specific endpoint being measured (e.g., cAMP levels, cytokine secretion, gene expression), and the concentration of this compound used. Since specific kinetic data for this compound is not extensively published, it is recommended to perform a time-course experiment. Here is a general approach:
-
For rapid signaling events (e.g., cAMP accumulation): Measure at short time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) after this compound addition. Studies on other PDE4 inhibitors suggest that cAMP levels can peak within 60 minutes.
-
For cytokine protein secretion: A longer incubation is typically required. It is advisable to pre-incubate the cells with this compound (e.g., for 30-60 minutes) before adding a pro-inflammatory stimulus (like LPS). The total incubation time with the stimulus can range from 4 to 24 hours. A time-course of 4, 8, 12, and 24 hours is a good starting point. Some studies suggest that 8 hours may be sufficient for TNF-α inhibition.
-
For gene expression (mRNA) analysis: The timing will depend on the specific gene of interest. Early response genes may show changes within 1-4 hours, while others may require longer incubation periods (6-24 hours).
A pilot experiment with a range of time points is crucial to determine the optimal window for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Inappropriate treatment time: The incubation time may be too short or too long to observe the desired effect. | Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type. |
| Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration. The IC50 for this compound's inhibition of PDE4 is in the low nanomolar range (around 2.8 nM).[2] | |
| Cell health and density: Poor cell viability or inappropriate cell density can affect the cellular response. | Ensure cells are healthy and seeded at an optimal density. Perform a cell viability assay in parallel. | |
| High variability between replicates | Inconsistent timing: Minor variations in the timing of drug addition or sample collection can lead to variability, especially in kinetic studies. | Use a multichannel pipette for simultaneous addition of reagents where possible. Ensure precise and consistent timing for all steps. |
| Uneven cell plating: Inconsistent cell numbers across wells can lead to variable responses. | Ensure thorough mixing of the cell suspension before plating and use appropriate plating techniques to ensure even cell distribution. | |
| Unexpected or contradictory results | Off-target effects: While this compound is a selective PDE4 inhibitor, high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Time-dependent biphasic response: Some cellular responses to PDE4 inhibitors can be biphasic, with different effects at early and late time points. | Carefully analyze your time-course data to identify any biphasic responses. The duration of treatment is a critical parameter. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and a related PDE4 inhibitor, Roflumilast, for different PDE isozymes and inflammatory mediators. This data can be useful for designing experiments and understanding the drug's potency and selectivity.
| Compound | Target | IC50 (nM) | Source |
| This compound (E6005) | PDE4 | 2.8 | [2] |
| TNF-α release (LPS-stimulated HWB) | - | - | |
| LTE4 release (Sephadex-stimulated HWB) | - | - | |
| Roflumilast | PDE4A | ≥600 | [5] |
| PDE4B | ~1.3 | [5] | |
| PDE4D | ≥600 | [5] | |
| TNF-α release (LPS-stimulated HWB) | 16 | [5] | |
| LTE4 release (Sephadex-stimulated HWB) | 20 | [5] |
HWB: Human Whole Blood
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Cytokine Inhibition
This protocol provides a general framework for determining the optimal pre-incubation and total treatment time of this compound for inhibiting cytokine production in a cell-based assay.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium
-
This compound (RVT-501/E6005)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
-
Standard cell culture equipment
Methodology:
-
Cell Seeding: Seed your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight if necessary.
-
This compound Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in culture medium.
-
Add this compound to the cells at various pre-incubation times before the stimulus. A good starting range is 30, 60, and 120 minutes. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Stimulation:
-
After the pre-incubation period, add the pro-inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to the wells.
-
-
Time-Course Incubation:
-
Incubate the plates for different time periods after stimulation. A suggested time-course is 4, 8, 12, and 24 hours.
-
-
Sample Collection:
-
At each time point, centrifuge the plates and collect the supernatant for cytokine analysis. Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the incubation time for each pre-incubation condition. Determine the time point at which this compound shows the maximum inhibitory effect.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimal Treatment Time.
References
- 1. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. physoc.org [physoc.org]
Validation & Comparative
A Comparative Guide to Lotamilast and Roflumilast for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lotamilast and Roflumilast, two prominent phosphodiesterase-4 (PDE4) inhibitors. By examining their mechanisms, preclinical and clinical data, and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Introduction to PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates the activity of numerous immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels rise, leading to a downstream suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules. This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.
Mechanism of Action: this compound and Roflumilast
Both this compound (also known as E6005 and RVT-501) and Roflumilast are selective inhibitors of the PDE4 enzyme. Their primary mechanism of action involves blocking the catalytic site of PDE4, thereby preventing the degradation of cAMP. The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23).[1]
Preclinical Data: Potency and Selectivity
The potency and selectivity of PDE4 inhibitors are critical determinants of their therapeutic efficacy and side-effect profiles. While both this compound and Roflumilast are potent PDE4 inhibitors, there are nuances in their activity against different PDE4 isoforms (A, B, C, and D).
Table 1: In Vitro PDE4 Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | PDE4 (overall) | 2.8 | [2][3][4] |
| PDE4A | Data not available | ||
| PDE4B | Data not available | ||
| PDE4C | Data not available | ||
| PDE4D | Data not available | ||
| Roflumilast | PDE4 (overall) | ~0.8 | |
| PDE4A | μM range | ||
| PDE4B | ~0.84 | [5] | |
| PDE4C | μM range | [5] | |
| PDE4D | ~0.68 | [5] |
Note: IC50 values can vary between different experimental setups. The data presented here are for comparative purposes.
Clinical Efficacy: A Comparative Overview
Both this compound and Roflumilast have been evaluated in numerous clinical trials for various inflammatory diseases.
Table 2: Summary of Key Clinical Trial Findings
| Indication | Compound | Phase | Key Efficacy Endpoints & Results | Source |
| Atopic Dermatitis | This compound (topical) | Phase 2 | Significant improvements in EASI, SCORAD, and pruritus scores compared to vehicle. | [6] |
| Roflumilast (topical) | Phase 3 (INTEGUMENT-1 & 2) | Significantly more patients achieved IGA score of clear or almost clear plus a ≥2-grade improvement from baseline at week 4 compared to placebo. | [7] | |
| Psoriasis | This compound (topical) | - | Preclinical data suggests potential efficacy. | [1] |
| Roflumilast (topical) | Phase 3 (DERMIS-1 & 2) | Approximately 40% of patients achieved PASI-75 at week 8 compared to vehicle. | [3] | |
| Roflumilast (oral) | Phase 3 | Demonstrated effectiveness in moderate-to-severe plaque psoriasis. | [8] | |
| COPD | Roflumilast (oral) | Approved | Reduces risk of COPD exacerbations in patients with severe COPD. | [9] |
Roflumilast is approved for oral use in the treatment of severe COPD to reduce the risk of exacerbations.[9] Its topical formulation has also shown significant efficacy in clearing psoriatic plaques and reducing itch in Phase 3 trials.[3] this compound, primarily investigated as a topical agent, has demonstrated promising results in Phase 2 trials for atopic dermatitis, showing significant improvements in disease severity and pruritus.[6]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug candidates. Below are generalized methodologies for key experiments cited in the evaluation of PDE4 inhibitors.
PDE4 Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Methodology:
-
Enzyme Preparation: Purified recombinant human PDE4 isoforms (A, B, C, and D) are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE4 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding a known concentration of cAMP, often radiolabeled (e.g., [3H]cAMP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: The reaction is stopped, and the product (e.g., [3H]5'-AMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) or column chromatography.
-
Quantification: The amount of product formed is quantified, typically using a scintillation counter for radiolabeled assays or fluorescence/luminescence detection for other formats.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cytokine Release Assay (Cell-based)
This assay measures the effect of a compound on the release of inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation: Primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), are isolated from whole blood.
-
Cell Culture: The isolated cells are cultured in appropriate media in a multi-well plate.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or Roflumilast) for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The plates are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine release into the cell culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the stimulated control (no compound). IC50 values for cytokine inhibition can be determined.
Conclusion
Both this compound and Roflumilast are potent PDE4 inhibitors with demonstrated clinical utility in inflammatory diseases. Roflumilast has a well-characterized profile with established efficacy in COPD and psoriasis, and its selectivity for PDE4B and PDE4D isoforms is a key attribute. This compound has shown strong preclinical potency and promising clinical results in atopic dermatitis.
For researchers and drug developers, the choice between these or other PDE4 inhibitors will depend on the specific therapeutic indication, the desired route of administration, and the importance of isoform selectivity for the target disease pathology. Further head-to-head comparative studies, particularly those elucidating the detailed PDE4 isoform selectivity of this compound, would be invaluable for a more complete understanding of their relative therapeutic potential. The experimental protocols provided herein offer a foundation for conducting such comparative analyses.
References
- 1. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antipruritic effect of the topical phosphodiesterase 4 inhibitor E6005 ameliorates skin lesions in a mouse atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Lotamilast in the Landscape of PDE4 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic option for inflammatory skin diseases such as atopic dermatitis and psoriasis. By modulating the inflammatory cascade, these agents offer a non-steroidal treatment modality. This guide provides a comparative overview of the efficacy of lotamilast (formerly RVT-501 or E6005), a selective PDE4 inhibitor, against other prominent PDE4 inhibitors: crisaborole, apremilast, and roflumilast. The comparison is based on available preclinical and clinical trial data, with a focus on quantitative efficacy measures and experimental methodologies.
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 is a key enzyme in the inflammatory process within keratinocytes and immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other PDE4 inhibitors in clinical trials for atopic dermatitis and psoriasis. It is important to note that the data for this compound is from earlier phase trials and may not be directly comparable to the Phase 3 data of the other inhibitors.
Table 1: In Vitro Potency of PDE4 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound (RVT-501/E6005) | PDE4 | 2.8[2][3] |
| Roflumilast | PDE4 | ~0.8 |
| Apremilast | PDE4 | ~74 |
| Crisaborole | PDE4 | ~490 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in Atopic Dermatitis
| Drug (Concentration) | Trial Phase | Primary Endpoint | Efficacy Outcome | Citation(s) |
| This compound (0.2%) | 2 | Change in targeted lesion severity score | -54.3% mean change from baseline (p=0.007 vs. vehicle) | [4] |
| This compound (0.2%) | 2 | Change in EASI score | Numerical improvement, not statistically significant vs. vehicle | [5] |
| Crisaborole (2%) | 3 (AD-301 & AD-302) | IGA score of 0 or 1 with ≥2-grade improvement at Day 29 | 32.8% vs 25.4% (vehicle) in AD-301; 31.4% vs 18.0% (vehicle) in AD-302 | |
| Apremilast (40 mg BID) | 2 | Percent change in EASI score at Week 12 | -31.6% vs -11.0% (placebo) | [6] |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.
Table 3: Clinical Efficacy in Psoriasis
| Drug | Trial(s) | Primary Endpoint | Efficacy Outcome | Citation(s) |
| Apremilast (30 mg BID) | ESTEEM 1 & 2 | PASI-75 at Week 16 | 33.1% vs 5.3% (placebo) in ESTEEM 1; 28.8% vs 5.8% (placebo) in ESTEEM 2 | [7][8] |
| Roflumilast (0.3% cream) | DERMIS-1 & 2 | IGA success (IGA 0/1 + ≥2-grade improvement) at Week 8 | 42.4% vs 6.1% (vehicle) in DERMIS-1; 37.5% vs 6.9% (vehicle) in DERMIS-2 |
PASI-75: 75% reduction in Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
This compound (E6005) Phase 2 Trial (Atopic Dermatitis)
-
Study Design: A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study.
-
Patient Population: 40 adult male patients with atopic dermatitis.
-
Treatment Arms: Patients were randomly assigned to receive E6005 ointment (0.01%, 0.03%, 0.1%, or 0.2%) or a vehicle ointment.
-
Treatment Regimen: Twice-daily application for 10 days.
-
Primary Efficacy Endpoint: Change from baseline in the targeted lesion severity score.[4]
Crisaborole Phase 3 Trials (AD-301 & AD-302) (Atopic Dermatitis)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
-
Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
-
Treatment Arms: Patients were randomized (2:1) to receive crisaborole 2% ointment or vehicle.
-
Treatment Regimen: Twice-daily application for 28 days.
-
Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at day 29.
Apremilast Phase 3 Trials (ESTEEM 1 & 2) (Psoriasis)
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis.
-
Treatment Arms: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or placebo.
-
Treatment Regimen: Oral administration for 16 weeks (placebo-controlled phase).
-
Primary Efficacy Endpoint: Proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at week 16.[7][8]
Roflumilast Phase 3 Trials (DERMIS-1 & 2) (Psoriasis)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
-
Patient Population: Patients aged 2 years and older with chronic plaque psoriasis.
-
Treatment Arms: Patients were randomized (2:1) to receive roflumilast 0.3% cream or vehicle cream.
-
Treatment Regimen: Once-daily application for 8 weeks.
-
Primary Efficacy Endpoint: Proportion of patients achieving IGA success, defined as an IGA score of 0 (clear) or 1 (almost clear) plus a ≥2-grade improvement from baseline at week 8.
Conclusion
This compound demonstrates promising in vitro potency as a selective PDE4 inhibitor. Early clinical data in atopic dermatitis suggest a dose-dependent anti-inflammatory effect. However, a direct comparison of its clinical efficacy with more established PDE4 inhibitors like crisaborole, apremilast, and roflumilast is challenging due to the limited availability of late-stage clinical trial data for this compound. The comprehensive Phase 3 trial results for crisaborole, apremilast, and roflumilast have firmly established their efficacy and safety profiles in atopic dermatitis and psoriasis, respectively. Further large-scale, pivotal studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound in the management of inflammatory skin diseases. This guide will be updated as more data becomes publicly available.
References
- 1. Frontiers | Efficacy and safety profile of phosphodiesterase 4 inhibitor in the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. newatlas.com [newatlas.com]
- 3. Majority of Patients Treated with Lebrikizumab Achieved Skin Clearance in Lilly's Pivotal Phase 3 Atopic Dermatitis Studies [prnewswire.com]
- 4. Efficacy of a novel phosphodiesterase inhibitor, E6005, in patients with atopic dermatitis: An investigator-blinded, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of apremilast in patients with mild-to-moderate plaque psoriasis: Results of a phase 3, multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lotamilast and Apremilast in Inflammatory Disease Modulation
A detailed examination of two phosphodiesterase 4 inhibitors, offering insights into their mechanisms, pharmacological profiles, and clinical potential for researchers, scientists, and drug development professionals.
In the landscape of targeted therapies for inflammatory diseases, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of oral and topical treatments. This guide provides a head-to-head comparison of two notable PDE4 inhibitors: Lotamilast (RVT-501/E6005), a potent inhibitor in clinical development primarily for atopic dermatitis, and Apremilast (Otezla®), an established oral agent approved for psoriasis, psoriatic arthritis, and Behçet's disease. This objective comparison is based on available experimental data to inform research and development efforts.
Mechanism of Action: Targeting the Inflammatory Cascade
Both this compound and Apremilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is a critical enzyme within immune and inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory response. The net effect is a downregulation of pro-inflammatory mediators and an upregulation of anti-inflammatory mediators.[1][2]
The signaling pathway below illustrates the mechanism of action of PDE4 inhibitors.
References
In Vivo Validation of Lotamilast's Therapeutic Potential: A Comparative Guide
Lotamilast (formerly RVT-501 or E6005) is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated therapeutic potential for inflammatory skin conditions, most notably atopic dermatitis (AD). As a topical treatment, it offers the advantage of localized drug delivery, potentially minimizing the systemic side effects associated with oral PDE4 inhibitors. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, with a focus on its in vivo validation.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that regulates the production of various inflammatory mediators. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-13, and others implicated in the pathogenesis of atopic dermatitis.
Comparative Clinical Efficacy in Atopic Dermatitis
Clinical trials have provided valuable data on the efficacy and safety of this compound in patients with atopic dermatitis. The following table summarizes key findings from a phase 2 clinical trial of this compound and compares them with data from pivotal trials of other topical treatments for atopic dermatitis.
| Treatment (Dosage) | Study Population | Primary Endpoint | Results at Week 4 | Reference |
| This compound 0.2% Ointment | Adults with mild to moderate AD | Change in EASI score | Statistically non-significant improvement vs. vehicle. Significant reduction from baseline in the 12-week extension study (p=0.030). | |
| Crisaborole 2% Ointment | Patients ≥2 years with mild to moderate AD | IGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement | ~32% of patients achieved the primary endpoint vs. ~25% for vehicle. | |
| Ruxolitinib 1.5% Cream | Patients ≥12 years with mild to moderate AD | IGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement | 53.8% of patients in TRuE-AD1 and 51.3% in TRuE-AD2 achieved the primary endpoint vs. 15.1% and 7.6% for vehicle, respectively. | |
| Delgocitinib 0.5% Ointment | Adults with moderate to severe AD | Change in mEASI score | -44.3% change from baseline vs. +1.7% for vehicle (p < 0.001). |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; mEASI: modified Eczema Area and Severity Index; AD: Atopic Dermatitis.
Key In Vivo Experimental Protocols
To assess the therapeutic potential of novel treatments for atopic dermatitis in vivo, several well-established animal models are utilized. These models aim to replicate the key clinical and immunological features of the disease. Below are detailed methodologies for two commonly used models.
Oxazolone-Induced Dermatitis Model
This model is widely used to induce a T-helper 2 (Th2)-dominant inflammatory response, characteristic of the acute phase of atopic dermatitis.
Experimental Workflow:
Methodology:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Sensitization: On day 0, a solution of 1% oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in a vehicle (e.g., acetone and olive oil) is applied to a shaved area on the abdomen of the mice.
-
Challenge: Starting on day 7, a lower concentration of oxazolone (e.g., 0.1%) is repeatedly applied to the ears (e.g., every other day for two weeks) to elicit an inflammatory response.
-
Treatment: During the challenge phase, the test compound (e.g., this compound ointment), a vehicle control, and a positive control (e.g., a topical corticosteroid) are applied to the ears according to the study protocol.
-
Evaluation of Efficacy:
-
Ear Thickness: Measured at baseline and at various time points after challenge using a digital caliper. The percentage reduction in ear swelling is a key indicator of anti-inflammatory activity.
-
Histological Analysis: Ear tissue is collected at the end of the study for histological examination (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-1β) in the ear tissue can be quantified using methods like ELISA or qPCR.
-
Serum IgE Levels: Blood samples can be collected to measure total and allergen-specific IgE levels.
-
Dermatophagoides farinae (House Dust Mite)-Induced Dermatitis Model
This model is considered to be more representative of chronic atopic dermatitis, as it uses a clinically relevant allergen to induce a sustained inflammatory response.
Methodology:
-
Animals: NC/Nga mice are often used as they are genetically predisposed to developing AD-like skin lesions.
-
Induction of Dermatitis: An extract of Dermatophagoides farinae (Df) is repeatedly applied to the shaved back skin and ears of the mice, often in conjunction with a mild disruption of the skin barrier (e.g., tape stripping) to facilitate allergen penetration. This is typically done two to three times a week for several weeks.
-
Treatment: Once dermatitis is established, mice are treated with the test compound, vehicle, or a positive control.
-
Evaluation of Efficacy:
-
Dermatitis Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored clinically at regular intervals.
-
Histological Analysis: Skin biopsies are taken to assess for epidermal hyperplasia, and infiltration of inflammatory cells such as eosinophils and mast cells.
-
Immunological Parameters:
-
Measurement of serum IgE levels.
-
Analysis of cytokine production (e.g., IL-4, IL-5, IL-13, IFN-γ) by spleen cells or lymph node cells upon restimulation with the Df extract.
-
Quantification of cytokine expression in the skin tissue.
-
-
Comparison with Alternative Therapies
This compound belongs to the class of topical PDE4 inhibitors. Its main competitors include another topical PDE4 inhibitor, JAK inhibitors, and topical calcineurin inhibitors.
-
Other Topical PDE4 Inhibitors (e.g., Crisaborole, Roflumilast): These agents share the same mechanism of action as this compound. Crisaborole is approved for mild-to-moderate AD and has shown efficacy in clinical trials, although it is sometimes associated with application site burning or stinging. Roflumilast is another potent PDE4 inhibitor under investigation for atopic dermatitis.
-
Topical JAK Inhibitors (e.g., Ruxolitinib, Delgocitinib): These drugs target the Janus kinase (JAK) signaling pathway, which is involved in the signaling of numerous cytokines implicated in AD pathogenesis. Topical JAK inhibitors have demonstrated strong efficacy in reducing inflammation and pruritus in clinical trials.
-
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus): These are established second-line therapies for atopic dermatitis that inhibit T-cell activation. They are effective but can cause a burning sensation upon application.
-
Biologics (e.g., Dupilumab): For moderate-to-severe AD, systemic biologic therapies that target specific cytokines or their receptors (e.g., IL-4 and IL-13) are highly effective.
Conclusion
This compound is a promising topical PDE4 inhibitor for the treatment of atopic dermatitis. Its mechanism of action is well-defined, and it has shown favorable results in clinical trials in terms of improving disease severity scores. While direct comparative in vivo preclinical data with other topical agents is not extensively available in the public domain, the established animal models and the clinical data for this compound and its alternatives provide a strong basis for its continued development and potential positioning as a valuable therapeutic option for patients with atopic dermatitis. Future publication of head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative therapeutic potential of this compound.
A Comparative Analysis of Lotamilast and Other Small Molecule Inhibitors for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus and eczematous lesions. The therapeutic landscape for AD has evolved significantly with the advent of targeted small molecule inhibitors. This guide provides a comparative analysis of Lotamilast, a phosphodiesterase 4 (PDE4) inhibitor, against other prominent small molecule inhibitors, including other PDE4 inhibitors and Janus kinase (JAK) inhibitors. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Mechanism of Action: PDE4 vs. JAK Inhibition
Small molecule inhibitors for atopic dermatitis primarily target intracellular signaling pathways that drive inflammation. The two main classes of inhibitors discussed here are PDE4 inhibitors and JAK inhibitors.
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, IL-13, and IL-31, and the upregulation of the anti-inflammatory cytokine IL-10.[1][2] This ultimately reduces the inflammatory response characteristic of atopic dermatitis. This compound, Roflumilast, and Crisaborole are all topical PDE4 inhibitors. Apremilast is an oral PDE4 inhibitor.
Janus Kinase (JAK) Inhibitors: JAKs are intracellular tyrosine kinases that are crucial for signaling downstream of cytokine receptors.[3][4][5][6][7] In atopic dermatitis, cytokines like IL-4, IL-13, IL-31, and interferon-gamma (IFN-γ) play a significant role in the inflammatory cascade and pruritus.[4] These cytokines bind to their receptors on immune cells, activating associated JAKs (JAK1, JAK2, JAK3, and TYK2). The activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and induce the transcription of genes involved in inflammation and immune response.[3][5][6] JAK inhibitors block this signaling pathway, thereby reducing the inflammatory effects of these key cytokines.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other selected small molecule inhibitors, providing a basis for objective comparison of their performance.
Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors
| Inhibitor | Target | IC50 (nM) | PDE4 Subtype Selectivity | Reference |
| This compound | PDE4 | 2.8 | N/A | [8] |
| Roflumilast | PDE4 | 0.8 | PDE4B and PDE4D | [7][9] |
| Crisaborole | PDE4 | 490 | Non-selective | [10] |
| Apremilast | PDE4 | 74 | Non-selective | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Topical Small Molecule Inhibitors in Atopic Dermatitis
| Inhibitor | Trial Phase | Primary Endpoint | Efficacy Outcome | Vehicle/Placebo Outcome | Reference |
| This compound (0.2%) | Phase 2 | Change in targeted lesion severity score | Significant decrease | N/A | [2] |
| Roflumilast (0.15%) | Phase 3 (INTEGUMENT-1) | IGA Success at Week 4 | 32.0% | 15.2% | [12] |
| EASI-75 at Week 4 | 43.2% | 22.0% | [12] | ||
| Roflumilast (0.15%) | Phase 3 (INTEGUMENT-2) | IGA Success at Week 4 | 28.9% | 12.0% | [13] |
| EASI-75 at Week 4 | 42.0% | 19.7% | [13] | ||
| Roflumilast (0.05%) | Phase 3 (INTEGUMENT-PED) | IGA Success at Week 4 (Ages 2-5) | 25.4% | 10.7% | [1] |
| EASI-75 at Week 4 (Ages 2-5) | 39.4% | N/A | [1] | ||
| Crisaborole (2%) | Phase 3 (Pooled AD-301 & AD-302) | IGA Success at Day 29 | 32.1% | 21.8% | [14] |
| IGA of Clear or Almost Clear at Day 29 | 50.1% | 35.2% | [14] |
IGA Success is defined as an Investigator's Global Assessment score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline. EASI-75 represents a 75% or greater improvement from baseline in the Eczema Area and Severity Index.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are crucial for the replication and validation of findings.
In Vitro PDE4 Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of the PDE4 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (e.g., this compound, Roflumilast, Crisaborole) are serially diluted and incubated with the PDE4 enzyme in a 96-well or 384-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
-
Detection: The reaction is allowed to proceed for a defined period, after which a binding agent that specifically binds to the product of the reaction (e.g., AMP) is added. The change in fluorescence polarization or other detection methods like TR-FRET is measured.[15][16][17]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay assesses the anti-inflammatory activity of the inhibitors by measuring their ability to suppress the production of the pro-inflammatory cytokine TNF-α.
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.[18][19]
-
Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium and pre-incubated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).[19][20]
-
Stimulation: The cells are then stimulated with LPS (a potent immune stimulator) to induce the production and release of TNF-α.[19][20][21]
-
Supernatant Collection and Analysis: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19][20]
-
Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by plotting the percentage of inhibition against the compound concentration.
Hapten-Induced Atopic Dermatitis Mouse Model
This in vivo model is used to evaluate the efficacy of topical treatments in a setting that mimics some aspects of atopic dermatitis.
-
Sensitization: A hapten, such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone, is topically applied to a shaved area of the mouse's skin (e.g., the abdomen or back) to induce an initial immune response.[10][22][23][24]
-
Challenge: After a few days, the same or a different hapten is repeatedly applied to a specific site (e.g., the ear or another shaved area on the back) to elicit an inflammatory skin reaction.[10][22][23][24]
-
Treatment: The test compound (e.g., this compound ointment) or a vehicle control is topically applied to the inflamed area daily or twice daily for a specified treatment period.
-
Evaluation of Efficacy: The severity of the skin inflammation is assessed at various time points by measuring parameters such as ear thickness, erythema (redness), scaling, and excoriation. Histological analysis of skin biopsies can also be performed to evaluate immune cell infiltration and epidermal thickening.[10][22]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: PDE4 Signaling Pathway and the Mechanism of Action of this compound.
Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of JAK Inhibitors.
Caption: A typical experimental workflow for the development and comparison of small molecule inhibitors.
References
- 1. hcplive.com [hcplive.com]
- 2. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hcplive.com [hcplive.com]
- 12. Phase 3 Results: Roflumilast Cream 0.15% (Zoryve, Arcutis) Hits Multiple Efficacy Endpoints in AD - The Dermatology Digest [thedermdigest.com]
- 13. Arcutis Announces Positive Topline Results from Second Atopic Dermatitis Pivotal Phase 3 Trial of Roflumilast Cream in Adults and Children Aged 6 and Older - Arcutis Biotherapeutics [arcutis.com]
- 14. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. redoxis.se [redoxis.se]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
Validating Lotamilast's Effect on Gene Expression: A Comparative Guide
Introduction
Atopic Dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1][2] At the molecular level, AD is driven by the abnormal expression of genes that regulate inflammatory responses, skin barrier proteins, and cell differentiation.[3][4] Consequently, therapeutic strategies increasingly focus on modulating these underlying gene expression networks.
Lotamilast (RVT-501/E6005) is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular signaling pathways in immune and skin cells.[5][6] By targeting PDE4, this compound aims to suppress the expression of pro-inflammatory genes implicated in the pathogenesis of AD. This guide provides a comparative analysis of this compound's mechanism of action, its expected effects on gene expression relative to other therapies, and detailed experimental protocols for validation.
Mechanism of Action: The PDE4 Signaling Pathway
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cells.[6] In inflammatory and epithelial cells, low levels of cAMP are associated with the production of pro-inflammatory cytokines.[7] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8][9] These effectors modulate the activity of transcription factors such as cAMP-response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), leading to a decrease in the expression of pro-inflammatory genes (e.g., TNF-α, IL-17, IL-23) and an increase in anti-inflammatory mediators (e.g., IL-10).[8][9]
Comparative Analysis of Gene Expression Modulation
While specific transcriptomic data from this compound clinical trials are not extensively published, its effects can be inferred from studies on other PDE4 inhibitors, such as apremilast. These agents have been shown to directly modulate the gene expression of inflammatory mediators in skin cells.[2]
Table 1: Gene Expression Changes Induced by PDE4 Inhibitors in Keratinocytes
This table summarizes the effects of the PDE4 inhibitor apremilast on gene expression in human epidermal keratinocytes stimulated with pro-inflammatory cytokines IL-4 and IL-17, which are relevant to AD pathology.[2]
| Gene Category | Gene Name | Function | Effect of PDE4 Inhibition (Apremilast) |
| Interleukins (Pro-inflammatory) | IL-12/IL-23p40 | Promotes Th1/Th17 differentiation | Downregulated |
| IL-19 | Promotes epidermal hyperplasia | Downregulated (in IL-17 stimulated cells) | |
| IL-31 | Pruritus (itch) mediator | Downregulated | |
| Alarmins (Innate Immunity) | S100A7, S100A8, S100A12 | Chemoattractants, antimicrobial | Downregulated |
| Chemokines (Cell Recruitment) | CCL17 | Attracts Th2 cells | Upregulated (counteracts IL-4 suppression) |
| Barrier Function | FLG (Filaggrin) | Key structural protein | Downregulated (in IL-4 stimulated cells) |
Data sourced from a study on apremilast in stimulated adult human epidermal keratinocytes (HEKa).[2]
Table 2: Comparison of Signaling Pathways and Key Modulated Genes by Drug Class
Different therapeutic classes for AD target distinct signaling pathways, resulting in different gene expression signatures. This table compares PDE4 inhibitors with Janus kinase (JAK) inhibitors, another major class of small molecules used in AD treatment.[1][10]
| Feature | PDE4 Inhibitors (e.g., this compound) | JAK Inhibitors (e.g., Upadacitinib) |
| Primary Target | Phosphodiesterase 4 (PDE4) | Janus Kinases (JAK1, JAK2, JAK3, TYK2) |
| Core Signaling Pathway | cAMP-PKA/Epac-CREB/NF-κB[8] | JAK-STAT[5] |
| Key Upstream Signals | G-protein-coupled receptors[9] | Cytokine receptors (e.g., for IL-4, IL-13, IL-31)[1][10] |
| Key Transcription Factors | CREB, NF-κB | STATs (e.g., STAT6)[5] |
| Key Modulated Genes | TNF-α, IL-23, IL-17, IL-10[2][8] | IL-4, IL-13, IL-22, IL-31, IFN-γ dependent genes[1] |
| Primary Therapeutic Effect | Broad anti-inflammatory effect by reducing multiple pro-inflammatory mediators. | Blocks signaling of key Th2 and other cytokines central to AD pathogenesis. |
Experimental Protocol for Validating Gene Expression Effects
To validate the effect of this compound on gene expression, an in-vitro experiment using primary human keratinocytes can be performed. This protocol is based on established methodologies for testing PDE4 inhibitors.[2]
Workflow for In-Vitro Validation
References
- 1. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Precision Medicine in Atopic Dermatitis Using Molecular-Based Approaches | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics [mdpi.com]
- 10. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Lotamilast vs. Topical Corticosteroids for Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, lotamilast, and topical corticosteroids, two key classes of treatments for inflammatory skin diseases such as atopic dermatitis and psoriasis. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles to inform research and development efforts.
Executive Summary
Topical corticosteroids have long been the cornerstone of anti-inflammatory therapy in dermatology, offering potent and rapid symptom relief. However, their use is associated with a range of local and systemic side effects, particularly with long-term application. This compound, a selective PDE4 inhibitor, represents a newer class of non-steroidal topical agents that target inflammation through a distinct intracellular signaling pathway. While direct head-to-head clinical trial data comparing this compound with topical corticosteroids is limited, this guide synthesizes available evidence to provide a comprehensive comparative overview.
Mechanism of Action
The fundamental difference between this compound and topical corticosteroids lies in their molecular mechanisms of action.
This compound (PDE4 Inhibition):
This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune and inflammatory cells.[1] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[1] The net effect is a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-2, IL-12, IL-17, IL-23), and an increase in the production of the anti-inflammatory cytokine IL-10.[2]
Topical Corticosteroids (Glucocorticoid Receptor Agonism):
Topical corticosteroids are synthetic analogs of endogenous cortisol and exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells.[3] Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it directly interacts with DNA to either upregulate or downregulate the transcription of target genes.[4] This leads to the suppression of pro-inflammatory cytokine and chemokine production, a reduction in the infiltration of inflammatory cells, and vasoconstriction.[3][4] Their broad anti-inflammatory and immunosuppressive effects are mediated through the inhibition of multiple inflammatory pathways.[3]
Signaling Pathway Diagrams
References
- 1. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. How Do Topical Corticosteroids Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Path to Proper Disposal of Lotamilast: A Guide for Laboratory Professionals
Determining the Disposal Pathway: A Step-by-Step Approach
The primary determinant for the disposal of any pharmaceutical compound, including lotamilast, is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, it is crucial to ascertain if the substance is regulated as a controlled substance by the Drug Enforcement Administration (DEA).
Step 1: Hazardous Waste Determination
Under RCRA, a pharmaceutical waste is considered hazardous if it meets one or more of the following criteria:
-
Listed Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists). A thorough review of these lists is necessary to determine if this compound or its components are included.
-
Characteristic Waste: The waste may be classified as hazardous if it exhibits any of the following characteristics:
-
Ignitability: The ability to catch fire easily.
-
Corrosivity: The ability to corrode metal containers.
-
Reactivity: The potential to explode or react violently under certain conditions.
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations that could leach into groundwater.
-
Step 2: Controlled Substance Determination
It is essential to verify if this compound is classified as a controlled substance by the DEA. This information can typically be found in the DEA's "Orange Book" or by consulting with your institution's Environmental Health and Safety (EHS) department.
Step 3: Consultation with Environmental Health and Safety (EHS)
Given the absence of a specific SDS for this compound, consulting with your institution's EHS department is a mandatory step. The EHS team can provide expert guidance on waste characterization and ensure compliance with all applicable federal, state, and local regulations.
Disposal Procedures Based on Waste Classification
The disposal method for this compound will diverge based on its classification. The following table summarizes the general procedures for hazardous and non-hazardous pharmaceutical waste.
| Waste Classification | Disposal Procedures |
| Hazardous Waste (RCRA) | - Must be collected in designated, properly labeled hazardous waste containers. - Segregated from non-hazardous waste. - Handled by trained personnel wearing appropriate Personal Protective Equipment (PPE). - Disposed of through a licensed hazardous waste contractor, typically via incineration at a permitted facility.[1][2] |
| Non-Hazardous Waste | - If not a DEA controlled substance, may be disposed of in a pharmaceutical waste container destined for incineration. - Some non-hazardous pharmaceuticals may be eligible for disposal in the regular trash after being rendered non-retrievable (e.g., mixed with an undesirable substance like coffee grounds or kitty litter and sealed in a bag).[3][4] However, for a research compound, incineration is the preferred method to ensure complete destruction. - Check with your institution's EHS for specific policies on non-hazardous pharmaceutical waste. |
| DEA Controlled Substance | - Requires strict inventory and record-keeping. - Disposal must be witnessed and documented. - Must be disposed of through a DEA-registered reverse distributor or other approved methods that render the substance non-retrievable. |
Experimental Protocols for Waste Characterization
In a research setting, if the hazardous characteristics of a novel compound like this compound are unknown, experimental analysis may be required. Standard EPA test methods are used to determine these characteristics:
-
Toxicity Characteristic Leaching Procedure (TCLP): This is the standard test to determine if a waste is toxic and would be classified as a D-listed hazardous waste.
It is imperative that any such testing is conducted by a qualified laboratory following established EPA protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following this structured approach, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
Essential Safety and Handling of Lotamilast: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Lotamilast is publicly available. The following guidance is based on the safety profiles of analogous Phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast and Roflumilast, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE based on the handling of similar PDE4 inhibitors.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Tightly fitting safety goggles or a face shield. | Chemical-resistant, impervious gloves (e.g., nitrile). Double-gloving is recommended. | Lab coat or disposable gown. | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
| Handling solutions | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Cleaning and disposal | Tightly fitting safety goggles. | Double-layered chemical-resistant gloves. | Disposable gown over a lab coat. | A respirator may be necessary depending on the scale of the waste and potential for aerosolization. |
Hazard Identification and First Aid
The hazard profile for this compound is not fully established. However, based on analogous compounds, the following potential hazards and first aid measures should be considered.
| Exposure Route | Potential Hazards | First Aid Measures |
| Inhalation | May cause respiratory irritation.[2] | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | May cause skin irritation.[2] | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Causes serious eye irritation.[2] | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Harmful if swallowed.[3][4] | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][4] |
Spill Response Protocol
In the event of a this compound spill, a clear and immediate response is critical to mitigate exposure and contamination.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1][2] Wash hands thoroughly after handling.[4] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[2] Follow the manufacturer's recommendations for storage temperature. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (powder, contaminated materials) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (solutions) | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Sharps (needles, etc.) | Dispose of in a designated sharps container for hazardous materials. |
Always follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
